WM-3835
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N'-(3-hydroxyphenyl)sulfonyl-3-methyl-5-phenylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-13-10-15(14-6-3-2-4-7-14)11-18(19(13)21)20(25)22-23-28(26,27)17-9-5-8-16(24)12-17/h2-12,23-24H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJFJJXCBRSCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WM-3835: A Novel HBO1 Inhibitor for Osteosarcoma Therapy
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of WM-3835, a first-in-class, potent, and specific small molecule inhibitor of histone acetyltransferase (HAT) HBO1 (also known as KAT7 or MYST2), in the context of osteosarcoma (OS). Osteosarcoma, an aggressive bone malignancy primarily affecting children and young adults, has seen limited improvement in therapeutic options over the past few decades. This compound presents a promising targeted therapeutic strategy by exploiting the oncogenic role of HBO1 in this disease.
Core Mechanism of Action
This compound exerts its anti-tumor effects in osteosarcoma by directly targeting the acetyl-CoA binding site of HBO1.[1] This inhibition leads to a cascade of downstream events that collectively suppress tumor growth and progression. The primary mechanism involves the reduction of histone acetylation, specifically H4K12ac and H3K14ac, which are critical for the expression of key oncogenes.[2] By altering the epigenetic landscape, this compound effectively downregulates the transcription of genes essential for osteosarcoma cell survival, proliferation, and metastasis.[1][2]
A key downstream target of the HBO1-mediated histone acetylation is the MYLK-HOXA9 signaling axis.[1] The inhibition of HBO1 by this compound leads to the downregulation of MYLK-HOXA9 mRNA expression, contributing to the observed anti-proliferative and pro-apoptotic effects.[1]
Cellular and In Vivo Effects
Treatment of osteosarcoma cells with this compound results in a range of anti-cancer activities, including:
-
Inhibition of Cell Proliferation and Viability: this compound demonstrates a dose- and time-dependent inhibition of osteosarcoma cell viability.[1]
-
Induction of Apoptosis: The compound effectively activates the apoptotic cascade in osteosarcoma cells.[1][2]
-
Suppression of Cell Migration and Invasion: this compound hinders the metastatic potential of osteosarcoma cells by inhibiting their migratory and invasive capabilities.[1][3]
In vivo studies using osteosarcoma xenograft models have confirmed the potent anti-tumor activity of this compound. Intraperitoneal administration of the inhibitor significantly suppresses tumor growth in mice, highlighting its potential for clinical translation.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in osteosarcoma models.
| In Vitro Activity of this compound in pOS-1 Osteosarcoma Cells | |
| Parameter | Value / Observation |
| Concentration Range for Viability Inhibition | 1-25 µM[1] |
| Time Dependence of Viability Inhibition | Significant anti-survival activity observed at ≥ 48 hours[1] |
| Concentration for Apoptosis Induction | 5 µM (at 72 hours)[1] |
| Concentration for MYLK-HOXA9 mRNA Downregulation | 5 µM (at 24 hours)[1] |
| Effect on Histone Acetylation | Dose-dependent suppression of H4K12ac-H3K14ac[1] |
| In Vivo Efficacy of this compound in pOS-1 Xenograft Model | |
| Parameter | Value / Observation |
| Animal Model | SCID mice with pOS-1 xenografts[1] |
| Dosage Regimen | 10 mg/kg/day[1] |
| Administration Route | Intraperitoneal (ip)[1] |
| Treatment Duration | 21 days[1] |
| Outcome | Potent inhibition of pOS-1 xenograft growth[1] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental approach, the following diagrams are provided.
Caption: Mechanism of action of this compound in osteosarcoma.
Caption: In vitro experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound on osteosarcoma cells.
Cell Culture and Drug Treatment
-
Cell Lines: Primary human osteosarcoma cells (e.g., pOS-1) or established cell lines (e.g., MG-63, U2OS) are used.[2][4]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treatment.
-
Treatment Protocol: Osteosarcoma cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction). After allowing the cells to adhere, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The cells are then incubated for specified durations (e.g., 24, 48, 72, 96 hours) before being harvested for downstream analysis.[1]
Cell Viability Assay
-
Method: A colorimetric assay, such as the Cell Counting Kit-8 (CCK-8) assay, is commonly used.
-
Procedure:
-
Seed osteosarcoma cells in a 96-well plate at a predetermined density.
-
After cell attachment, treat the cells with a range of this compound concentrations (e.g., 1-25 µM) for various time points (e.g., 24, 48, 72, 96 hours).[1]
-
At the end of the treatment period, add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (TUNEL Staining)
-
Method: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Culture and treat osteosarcoma cells with this compound (e.g., 5 µM for 72 hours) or vehicle control on coverslips or in chamber slides.[1]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Perform the TUNEL staining according to the manufacturer's protocol, which involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTPs.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive nuclei.[1]
-
Western Blotting for Histone Acetylation
-
Objective: To determine the effect of this compound on the acetylation levels of histones H3 and H4.
-
Procedure:
-
Treat osteosarcoma cells with various concentrations of this compound.
-
Lyse the cells in a suitable lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-H4K12ac, anti-H3K14ac), total H3, and total H4. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
-
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
-
Objective: To measure the mRNA expression levels of target genes, such as MYLK and HOXA9.
-
Procedure:
-
Treat osteosarcoma cells with this compound (e.g., 5 µM for 24 hours).[1]
-
Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers for MYLK and HOXA9, and a suitable qPCR master mix.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative changes in gene expression using the ΔΔCt method.
-
In Vivo Xenograft Study
-
Animal Model: Severe combined immunodeficient (SCID) or nude mice are commonly used.[1][5]
-
Procedure:
-
Subcutaneously inject a suspension of osteosarcoma cells (e.g., pOS-1) into the flank of the mice.[5]
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the tumor-bearing mice to treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg/day) or vehicle control via intraperitoneal injection for a specified duration (e.g., 21 days).[1]
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
Conclusion
This compound represents a targeted therapeutic approach for osteosarcoma by specifically inhibiting the histone acetyltransferase HBO1. Its mechanism of action, centered on the epigenetic downregulation of key oncogenic pathways, leads to potent anti-tumor effects both in vitro and in vivo. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential novel treatment for osteosarcoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
WM-3835: A Selective HBO1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of WM-3835, a potent and selective small-molecule inhibitor of the histone acetyltransferase HBO1 (also known as KAT7 or MYST2). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and visualizes its cellular signaling pathways and experimental workflows.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription. HBO1 is a member of the MYST family of HATs and is the catalytic subunit of multiprotein complexes that are essential for DNA replication and transcription.[1][2] Dysregulation of HBO1 activity has been implicated in the development and progression of various cancers, including osteosarcoma, castration-resistant prostate cancer (CRPC), acute myeloid leukemia (AML), and B-cell acute lymphoblastic leukemia (B-ALL).[3][4]
This compound has emerged as a first-in-class, cell-permeable, and highly specific inhibitor of HBO1.[3][5][6] It directly binds to the acetyl-CoA binding site of HBO1, effectively blocking its catalytic activity.[6][7] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation, migration, and invasion in various cancer models.[5][7] This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of targeting HBO1 with this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of HBO1. This inhibition leads to a reduction in the acetylation of specific lysine residues on histones H3 and H4, which are key substrates of HBO1. The primary mechanism involves the following steps:
-
Direct Binding: this compound binds to the acetyl-CoA binding pocket of HBO1, preventing the natural substrate from accessing the catalytic site.[6][7]
-
Inhibition of Histone Acetylation: By blocking HBO1, this compound leads to a dose-dependent decrease in the acetylation of histone H3 at lysine 14 (H3K14ac) and histone H4 at lysines 5, 8, and 12 (H4K5ac, H4K8ac, H4K12ac).[3][4][8]
-
Downregulation of Target Gene Expression: The reduction in histone acetylation at the promoters of HBO1 target genes leads to the downregulation of their expression. These genes are often involved in cell cycle progression, proliferation, and survival. For example, in CRPC cells, this compound treatment has been shown to decrease the expression of pro-cancerous genes such as CCR2, MYLK, VEGFR2, and OCIAD2.[3] In osteosarcoma, it downregulates MYLK-HOXA9 mRNA expression.[7]
-
Induction of Apoptosis and Cell Cycle Arrest: The altered gene expression profile ultimately triggers programmed cell death (apoptosis) and causes cell cycle arrest, typically at the G1-S transition.[3][9]
The anti-cancer efficacy of this compound is highly dependent on the presence of HBO1, as its cytotoxic effects are nullified in HBO1-knockout cancer cells.[5] Furthermore, the inhibitor shows selectivity for cancer cells with high HBO1 expression, exhibiting minimal toxicity in normal cells with low HBO1 levels.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration Range | Effect | Citation |
| pOS-1 | Osteosarcoma | CCK-8 Viability | 1 - 25 µM | Dose-dependent inhibition of cell viability | [7] |
| pOS-1 | Osteosarcoma | TUNEL | 5 µM | Significant increase in apoptotic cells | [7] |
| pOS-1 | Osteosarcoma | EdU Incorporation | 5 µM | Inhibition of cell proliferation | [8] |
| pPC-1 | CRPC | CCK-8 Viability | 1 - 25 µM | Dose-dependent inhibition of cell viability | [3][9] |
| pPC-1 | CRPC | TUNEL | 10 µM | Increased apoptosis | [3] |
| pPC-1 | CRPC | PI-Flow Cytometry | 10 µM | G1-S phase cell cycle arrest | [9] |
| AML cell lines | AML | Proliferation Assay | 1 µM | Inhibition of cell growth and viability | [10] |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Treatment Duration | Effect | Citation |
| SCID Mice | Osteosarcoma (pOS-1 xenograft) | 10 mg/kg/day | Intraperitoneal (i.p.) | 21 days | Potent inhibition of xenograft growth | [6][7][8] |
| Nude Mice | CRPC (pPC-1 xenograft) | Not specified | Intraperitoneal (i.p.) | Daily | Potent inhibition of xenograft growth | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.
Cell Viability Assay (CCK-8)
-
Objective: To determine the effect of this compound on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., pOS-1, pPC-1)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Protocol:
-
Seed cells into 96-well plates at a density of 3 x 10³ cells per well and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of this compound (e.g., 0.2, 1, 5, 10, 25 µM) or vehicle control (0.5% DMSO).[3][5]
-
Incubate the plates for different time points (e.g., 24, 48, 72, 96 hours).[7]
-
At the end of the incubation period, add 10 µL of CCK-8 reagent to each well and incubate for 3 hours.[5]
-
Measure the absorbance (optical density) at 450 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Analysis (TUNEL Assay)
-
Objective: To detect DNA fragmentation associated with apoptosis in cells treated with this compound.
-
Materials:
-
Cancer cells cultured on coverslips or in chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
In Situ Cell Death Detection Kit (TUNEL)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with this compound (e.g., 5 µM or 10 µM) or vehicle control for a specified time (e.g., 72 hours).[3][7]
-
Wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Wash with PBS and permeabilize the cells for 2 minutes on ice.
-
Perform the TUNEL assay according to the manufacturer's instructions, which typically involves incubating the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) in a humidified chamber.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive nuclei will exhibit green fluorescence.
-
Western Blotting
-
Objective: To analyze the expression levels of specific proteins (e.g., HBO1, acetylated histones) in response to this compound treatment.
-
Materials:
-
Cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-HBO1, anti-H3K14ac, anti-H4K12ac, anti-H3, anti-H4)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 4 hours).[3]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor activity of this compound in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cells (e.g., pOS-1, pPC-1)
-
Matrigel (optional)
-
This compound
-
Vehicle for injection
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via intraperitoneal injection.[6][7]
-
Measure tumor volume with calipers every few days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).[8]
-
Visualizations
HBO1 Signaling Pathway and Inhibition by this compound
Caption: HBO1 signaling and its inhibition by this compound.
General Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Histone acetyltransferase Hbo1: catalytic activity, cellular abundance, and links to primary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HBO1, a MYSTerious KAT and its links to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. thno.org [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: Biological Activity of WM-3835 on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activity of WM-3835, a first-in-class, potent, and specific small-molecule inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2). By binding directly to the acetyl-CoA binding site of HBO1, this compound effectively suppresses its enzymatic activity, leading to significant anti-neoplastic effects across a range of cancer types.[1][2][3][4] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting HBO1-mediated histone acetylation. HBO1 is a histone acetyltransferase (HAT) that specifically acetylates histone H3 and H4 at various lysine residues, including H3K14, H4K8, and H4K12.[5][6] This acetylation is a critical epigenetic modification that often leads to the transcriptional activation of genes involved in cell proliferation, survival, and migration.
By inhibiting HBO1, this compound prevents the acetylation of these key histone residues. This results in the downregulation of several pro-cancerous genes, such as MYLK, HOXA9, CCR2, VEGFR2, OCIAD2, and CTNNB1 (β-catenin).[7][8][9][10] The suppression of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation and migration in cancer cells.[1][5][7]
Quantitative Data on Biological Activity
The efficacy of this compound has been demonstrated across various cancer cell lines. The following tables summarize the quantitative findings from multiple studies.
Table 1: In Vitro Activity of this compound on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effect | Concentration / Duration | Key Findings | Citation(s) |
| Osteosarcoma (OS) | pOS-1, pOS-2, MG63, U2OS | Inhibition of viability, proliferation, migration, invasion; Apoptosis induction | 1-25 µM; 24-96 hours | Activity is dependent on HBO1 expression; non-cytotoxic in HBO1-low human osteoblasts.[1][2][9] | [1][2][5][9] |
| Castration-Resistant Prostate Cancer (CRPC) | pPC-1, pPC-2, pPC-3, pPC-4 | Inhibition of viability, proliferation, migration; Apoptosis induction | 1-25 µM (IC50 ≈ 6.24 µM for pPC-1); 48-72 hours | Dose-dependently inhibited cell survival and proliferation.[7] No significant cytotoxicity in normal prostate epithelial cells.[7][8] | [7][8] |
| Non-Small Cell Lung Cancer (NSCLC) | pNSCLC1 | Inhibition of viability | 5 µM (IC50); 48-96 hours | Time and concentration-dependent reduction in cell viability.[10] | [10] |
| Acute Myeloid Leukemia (AML) | Human AML cell lines | Inhibition of growth and viability | 1 µM | Reduces H3K14ac levels.[11][12] | [11][12] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | NALM-6, REH | Inhibition of viability and proliferation; Apoptosis induction | 10 mg/kg (in vivo) | This compound potently inhibited the progression of B-ALL.[6] | [6] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration | Outcome | Citation(s) |
| Osteosarcoma | pOS-1 Xenograft (SCID mice) | 10 mg/kg/day; IP injection for 21 days | Potently inhibited xenograft growth.[2][3][9] | [2][3][5][9] |
| Castration-Resistant Prostate Cancer | pPC-1 Xenograft (Nude mice) | 5 mg/kg/day; IP injection for 14 days | Potently inhibited xenograft growth with no apparent toxicity.[7] | [7] |
| B-cell Acute Lymphoblastic Leukemia | NALM-6 Xenograft (B-NDG mice) | 10 mg/kg/day; IP injection for 14 days | Significantly reduced tumor burden in spleen and bone marrow.[13] | [13] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to evaluate the efficacy of this compound.
3.1. Cell Viability Assay (CCK-8)
This assay measures cell viability based on the bioreduction of WST-8 by cellular dehydrogenases into a colored formazan product.
-
Cell Seeding : Seed cancer cells (e.g., pOS-1) into 96-well plates at a density of 3x10³ cells per well and allow them to adhere overnight.[1]
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 25 µM) or a vehicle control (e.g., 0.5% DMSO).[1][10]
-
Incubation : Incubate the plates for desired time points (e.g., 24, 48, 72, 96 hours).
-
Reagent Addition : Add 10 µL of CCK-8 reagent to each well.[1]
-
Final Incubation : Incubate the plates for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance (optical density) at 450 nm using a microplate reader.[1] Viability is expressed as a percentage relative to the vehicle-treated control cells.
3.2. Apoptosis Assay (TUNEL Staining)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture : Grow cells on coverslips in a 24-well plate and treat with this compound (e.g., 5 µM) or vehicle for a specified duration (e.g., 72 hours).[2]
-
Fixation : Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization : Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction : Wash cells and incubate with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in the dark, according to the manufacturer's protocol.
-
Counterstaining : (Optional) Counterstain nuclei with DAPI or Hoechst.
-
Imaging : Mount the coverslips and visualize using a fluorescence microscope. The percentage of TUNEL-positive nuclei is calculated to quantify apoptosis.[2][9]
3.3. Cell Proliferation Assay (EdU Incorporation)
This assay measures DNA synthesis in proliferating cells by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2´-deoxyuridine).
-
Cell Culture and Treatment : Seed and treat cells with this compound as described for other assays.
-
EdU Labeling : Two hours before the end of the treatment period, add EdU to the cell culture medium and incubate to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization : Wash, fix, and permeabilize the cells as described in the TUNEL protocol.
-
Click-iT® Reaction : Add the Click-iT® reaction cocktail containing a fluorescent azide, which covalently binds to the alkyne group of the incorporated EdU. Incubate for 30 minutes in the dark.
-
Nuclear Staining : Stain the cell nuclei with Hoechst 33342.[13]
-
Analysis : Image the cells using a fluorescence microscope. The proliferation rate is determined by the ratio of EdU-positive (proliferating) cells to the total number of cells (Hoechst-positive).[7][13]
3.4. Western Blotting
Western blotting is used to detect changes in protein expression and post-translational modifications, such as histone acetylation.
-
Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer to extract total protein or use a histone extraction kit for histone analysis.
-
Quantification : Determine protein concentration using a BCA assay.
-
Electrophoresis : Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-H3K14ac, anti-H4K12ac, anti-cleaved-Caspase-3, anti-β-actin).[2][9]
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Expression levels are quantified relative to a loading control like β-actin or total histone H3/H4.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 5. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WM 3835 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of WM-3835 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, there remains a critical need for novel therapeutic strategies that target the underlying molecular drivers of the disease. This technical guide focuses on the preclinical validation of WM-3835, a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) HBO1 (Histone acetyltransferase binding to ORC1), also known as KAT7 or MYST2. Evidence suggests that HBO1 is a key dependency in AML, particularly in leukemia stem cells (LSCs), making it a promising therapeutic target. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data from preclinical studies, detailing experimental protocols for target validation, and visualizing the implicated signaling pathways.
Introduction to HBO1 as a Therapeutic Target in AML
HBO1 is a member of the MYST family of histone acetyltransferases, which play crucial roles in regulating chromatin structure and gene expression.[1][2] In the context of AML, HBO1 is a critical regulator of LSC maintenance.[3] It primarily functions as part of a complex with Bromo and PHD Finger Containing Proteins (BRPFs) to catalyze the acetylation of histone H3 at lysine 14 (H3K14ac).[1][4] This epigenetic mark is associated with active gene transcription.
The dysregulation of epigenetic modifiers is a common feature of AML. The activity of the HBO1-BRPF complex is essential for the expression of key leukemogenic genes, including the HOXA9 and MEIS1 homeobox genes, which are frequently overexpressed in AML and are associated with a poor prognosis.[5][6][7] By inhibiting HBO1, this compound disrupts this critical transcriptional program, leading to anti-leukemic effects.
This compound: A Potent and Selective HBO1 Inhibitor
This compound is a first-in-class, cell-permeable inhibitor of HBO1.[8] It acts as a competitive inhibitor at the acetyl-CoA binding site of HBO1, thereby preventing the transfer of acetyl groups to its histone substrates.[9] Preclinical studies have demonstrated its potent anti-tumor activity in various cancers, including AML.[3][8]
Quantitative Analysis of this compound Activity in AML Models
The following tables summarize the key quantitative data from preclinical studies of this compound in AML cell lines and primary patient samples.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Molecular Subtype | IC50 (µM) | Assay Type | Reference |
| MOLM-13 | FLT3-ITD, MLL-AF9 | ~1 | Growth Inhibition | [5] |
| OCI-AML3 | DNMT3A R882H | Not specified | Not specified | |
| MV4-11 | FLT3-ITD, MLL-AF4 | Not specified | Not specified |
Table 2: Effect of this compound on Histone Acetylation and Gene Expression
| Cell Line/Sample Type | Treatment Condition | Target | Method | Result | Reference |
| MOLM-13 cells | Dose-dependent this compound | H3K14ac | Western Blot | Dose-dependent decrease | [5] |
| Primary AML cells | 1 µM this compound | HOXA9 mRNA | qRT-PCR | Significant decrease | [5] |
| Primary AML cells | 1 µM this compound | MEIS1 mRNA | qRT-PCR | Significant decrease |
Table 3: Cellular Effects of this compound in AML
| Cell Line/Sample Type | Treatment Condition | Effect | Assay | Reference |
| MOLM-13 cells | 1 µM this compound | G1 cell cycle arrest | Flow Cytometry | [3] |
| OCI-AML3 cells | Dose-dependent this compound | Induction of Apoptosis | Annexin V/PI Staining | |
| Primary AML patient cells | 1 µM this compound | Reduced clonogenic potential | Colony Forming Assay | [3] |
Signaling Pathways and Experimental Workflows
HBO1-Mediated Transcriptional Regulation in AML
The following diagram illustrates the central role of the HBO1-BRPF complex in promoting the expression of leukemogenic genes in AML. This compound directly inhibits the catalytic activity of HBO1 within this complex.
Experimental Workflow for this compound Target Validation
The following diagram outlines a typical experimental workflow for validating the therapeutic target of this compound in AML.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
AML cell lines (e.g., MOLM-13, OCI-AML3, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (for MTT only): Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot for Histone Acetylation
Materials:
-
AML cells treated with this compound
-
Histone extraction buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K14ac, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction: Treat AML cells with this compound for the desired time. Harvest the cells and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-H3K14ac at 1:1000 dilution, anti-total H3 at 1:5000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K14ac signal to the total H3 signal.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC/APC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with this compound for 24-48 hours. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10][11]
Clonogenic Assay (Colony Forming Unit Assay)
This assay assesses the self-renewal capacity of leukemia-initiating cells.
Materials:
-
Primary AML patient samples or AML cell lines
-
Ficoll-Paque for mononuclear cell isolation (for primary samples)
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines
-
35 mm culture dishes
-
This compound
Procedure:
-
Cell Preparation: Isolate mononuclear cells from primary AML patient bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Drug Treatment: Pre-treat the cells with this compound (e.g., 1 µM) or vehicle control for a specified period (e.g., 24 hours).
-
Plating: Wash the cells and plate them in duplicate or triplicate in methylcellulose-based medium in 35 mm dishes at a low density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/dish).
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
-
Colony Counting: Count the number of colonies (defined as clusters of >40 cells) under an inverted microscope.
-
Data Analysis: Calculate the colony-forming efficiency and compare the number of colonies in the this compound-treated group to the vehicle control.[12][13]
Conclusion and Future Directions
The preclinical data strongly support the validation of HBO1 as a therapeutic target in acute myeloid leukemia. The small molecule inhibitor this compound effectively targets HBO1, leading to the inhibition of histone H3K14 acetylation, downregulation of key leukemogenic genes such as HOXA9 and MEIS1, and ultimately, reduced AML cell viability and self-renewal capacity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other HBO1 inhibitors in AML.
Future research should focus on:
-
Establishing a broader profile of this compound's activity across a larger panel of AML subtypes to identify patient populations most likely to respond.
-
Investigating potential mechanisms of resistance to HBO1 inhibition.
-
Evaluating the in vivo efficacy and safety of this compound in relevant animal models of AML.
-
Exploring combination therapies to enhance the anti-leukemic activity of this compound.
The continued exploration of HBO1 inhibition represents a promising avenue for the development of novel, targeted therapies for patients with acute myeloid leukemia.
References
- 1. HBO1, a MYSTerious KAT and its links to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clonogenic growth patterns correlate with chemotherapy response in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Apoptotic Power of WM-3835: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of WM-3835 in inducing apoptosis, a critical mechanism in cancer therapy. This compound, a potent and specific small molecule inhibitor of the histone acetyltransferase HBO1 (also known as KAT7 or MYST2), has emerged as a promising agent in preclinical cancer models. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cancer cells, detailed experimental protocols, and a visual representation of the signaling pathways involved.
Core Mechanism of Action: HBO1 Inhibition and Epigenetic Reprogramming
This compound exerts its pro-apoptotic effects by directly targeting HBO1, a key enzyme responsible for the acetylation of histone H3 and H4.[1][2] By binding to the acetyl-CoA binding site of HBO1, this compound effectively inhibits its catalytic activity.[3][4] This inhibition leads to a reduction in histone acetylation, particularly H3K14ac, H4K8ac, and H4K12ac, altering chromatin structure and gene expression.[3][5] The resulting epigenetic reprogramming leads to the downregulation of several pro-cancerous genes, ultimately suppressing cancer cell proliferation, migration, and invasion, and steering the cells towards programmed cell death, or apoptosis.[3][6][7][8]
Quantitative Effects of this compound on Apoptosis Induction
The efficacy of this compound in inducing apoptosis has been quantified across various cancer cell lines. The following tables summarize the key findings from preclinical studies.
| Cell Line | Cancer Type | Concentration | Treatment Duration | Effect on Apoptosis | Citation |
| pOS-1 | Osteosarcoma | 5 µM | 72 hours | Significantly increased TUNEL-positive nuclei | [3] |
| pPC-1 | Castration-Resistant Prostate Cancer | 10 µM | 72 hours | Increased Caspase-3/7, Caspase-9, and PARP cleavage; Increased TUNEL-positive cells | [7] |
| B-ALL cells | B-cell Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Provoked apoptosis | [5] |
| Cell Line | Cancer Type | Concentration Range | Treatment Duration | Effect on Cell Viability | Citation |
| pOS-1 | Osteosarcoma | 1-25 µM | 24-96 hours | Concentration-dependent inhibition | [3] |
| Primary CRPC cells | Castration-Resistant Prostate Cancer | Not Specified | Not Specified | Potently inhibited cell viability | [7][9] |
| AML cell lines | Acute Myeloid Leukemia | 1 µM | Not Specified | Inhibited growth and viability | [10] |
Signaling Pathways of this compound-Induced Apoptosis
This compound-mediated inhibition of HBO1 triggers a cascade of molecular events culminating in apoptosis. The primary mechanism involves the alteration of gene expression through reduced histone acetylation. This leads to the downregulation of genes critical for cancer cell survival and proliferation. In some contexts, such as B-cell acute lymphoblastic leukemia, HBO1 inhibition by this compound has been shown to suppress the Wnt/β-catenin signaling pathway by downregulating CTNNB1 expression.[5]
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to characterize the apoptotic effects of this compound.
Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on the viability of cancer cells.
Protocol:
-
Seed cells (e.g., pOS-1) into 96-well plates at a density of 3x10³ cells per well.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., 0.5% DMSO).[6]
-
Incubate the plates for the desired duration (e.g., 96 hours).[6]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 3 hours.[6]
-
Measure the absorbance (OD value) at 450 nm using a microplate reader.[6]
Apoptosis Detection by TUNEL Staining
Objective: To visualize and quantify apoptotic cells by detecting DNA fragmentation.
Protocol:
-
Culture cells on coverslips or in chamber slides and treat with this compound (e.g., 5 µM for 72 hours for pOS-1 cells) or vehicle control.[3]
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of TdT enzyme and fluorescently labeled dUTP.
-
Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (e.g., caspase-3) involved in apoptosis.
Protocol:
-
Plate cells in a 96-well plate and treat with this compound or vehicle control.
-
Lyse the cells using a supplied lysis buffer.
-
Incubate the cell lysate with a caspase-specific substrate conjugated to a fluorescent or colorimetric reporter (e.g., Ac-DEVD-pNA for caspase-3).
-
Measure the fluorescence or absorbance over time using a plate reader. The increase in signal is proportional to the caspase activity.
-
For inhibition studies, pre-treat cells with a pan-caspase inhibitor (e.g., z-VAD-fmk) or a specific caspase inhibitor (e.g., z-DEVD-fmk) before adding this compound.[1][2][7]
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been validated in animal models. Intraperitoneal injection of this compound has been shown to potently inhibit the growth of osteosarcoma and castration-resistant prostate cancer xenografts in mice, without apparent toxicity.[1][7] For instance, in a pOS-1 xenograft model, daily intraperitoneal injections of 10 mg/kg this compound for 21 days resulted in significant tumor growth inhibition.[3][4]
Conclusion and Future Directions
This compound represents a promising first-in-class HBO1 inhibitor with potent pro-apoptotic activity across a range of cancer types. Its mechanism of action, centered on the epigenetic regulation of gene expression, offers a novel therapeutic strategy. The data presented in this guide underscore the potential of this compound as a valuable tool for cancer research and a candidate for further drug development. Future investigations should focus on elucidating the full spectrum of its downstream targets, exploring potential combination therapies, and advancing its clinical development. As of now, there are no active clinical trials specifically for this compound found in a general search of clinical trial databases.[11][12][13] Further inquiries into specific company pipelines may be necessary for the most current information.
References
- 1. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 9. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. youtube.com [youtube.com]
WM-3835: A Potent HBO1 Inhibitor and its Impact on Histone H3K14 Acetylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
WM-3835 is a novel, potent, and specific small-molecule inhibitor of the histone acetyltransferase HBO1 (Histone Acetyltransferase Binding to ORC1), also known as KAT7 or MYST2. By directly targeting the acetyl-CoA binding site of HBO1, this compound effectively modulates the epigenetic landscape, primarily through the reduction of histone H3 lysine 14 acetylation (H3K14ac). This inhibition disrupts critical cellular processes, leading to anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its profound effects on H3K14 acetylation, and its therapeutic potential. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins. This process, known as histone acetylation, neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription. HBO1, a member of the MYST family of HATs, is a key regulator of H3K14 acetylation, a mark associated with active gene expression and DNA replication.
Dysregulation of HBO1 activity and H3K14ac levels has been implicated in the pathogenesis of various cancers, including osteosarcoma, castration-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and B-cell acute lymphoblastic leukemia (B-ALL).[1][2][3][4][5] This has positioned HBO1 as a promising therapeutic target for cancer intervention. This compound has emerged as a first-in-class, cell-permeable inhibitor of HBO1, demonstrating significant anti-tumor activity in preclinical studies.[1][2][3]
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of HBO1. It binds directly to the acetyl-CoA binding pocket of the HBO1 enzyme, preventing the transfer of acetyl groups to its histone substrates.[6][7] This competitive inhibition leads to a global reduction in histone H3K14 acetylation.[1][8] Additionally, this compound has been shown to suppress the acetylation of histone H4 at lysine 5 (H4K5ac), lysine 8 (H4K8ac), and lysine 12 (H4K12ac).[1][5][9] The reduction in these activating histone marks leads to the transcriptional repression of various pro-cancerous genes, ultimately inducing cell cycle arrest, inhibiting cell proliferation and migration, and promoting apoptosis in cancer cells.[1][2][10]
Signaling Pathway
The inhibition of HBO1 by this compound initiates a cascade of molecular events that culminate in anti-tumor effects. A key downstream consequence is the downregulation of genes critical for cancer cell survival and progression. In various cancer types, this includes genes such as C-C chemokine receptor type 2 (CCR2), myosin light chain kinase (MYLK), vascular endothelial growth factor receptor 2 (VEGFR2), and ovarian cancer immunoreactive antigen domain containing 2 (OCIAD2).[1][9] Furthermore, in B-cell acute lymphoblastic leukemia, HBO1-mediated histone acetylation has been shown to upregulate CTNNB1 expression, thereby activating the Wnt/β-catenin signaling pathway.[5] By inhibiting HBO1, this compound can disrupt this oncogenic signaling cascade.
Caption: Signaling pathway of this compound.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| pPC-1 | Castration-Resistant Prostate Cancer | CCK-8 | Viability | Significant reduction at 1-25 µM; Ineffective at 0.2 µM | [2] |
| pNSCLC1 | Non-Small Cell Lung Cancer | CCK-8 | IC50 | ~5 µM | [3] |
| Molm13 | Acute Myeloid Leukemia | Growth Inhibition | Viability | Dose-dependent decrease | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | Apoptosis Assay | Apoptosis | Increased apoptosis | [4] |
| pOS-1 | Osteosarcoma | CCK-8 | Viability | Concentration-dependent inhibition (1-25 µM) | [10] |
| pOS-1 | Osteosarcoma | TUNEL Assay | Apoptosis | Significant increase with 5 µM after 72h | [10] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Duration | Outcome | Reference |
| pOS-1 Xenograft | SCID Mice | 10 mg/kg/day (i.p.) | 21 days | Potent inhibition of tumor growth | [10] |
| pPC-1 Xenograft | Nude Mice | 5 mg/kg/day (i.p.) | 14 days | Potent inhibition of tumor growth | [2] |
Table 3: Effect of this compound on Histone Acetylation
| Cell Line | Cancer Type | Treatment | Effect on H3K14ac | Effect on H4 Acetylation | Reference |
| pPC-1 | Castration-Resistant Prostate Cancer | 10 µM for 4h | Robustly decreased | Decreased H4K5ac and H4K12ac | [1] |
| Female mpre-B cells | N/A | 48 hours | Global reduction | H4K16ac and pan-H4ac unaffected | [8] |
| pOS-1 | Osteosarcoma | 1-25 µM | Dose-dependent suppression | Suppressed H4K12ac | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (CCK-8)
This protocol is a general guideline for assessing cell viability upon treatment with this compound using the Cell Counting Kit-8 (CCK-8).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. For suspension cells, a higher density may be required.
-
Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment and recovery.
-
Drug Treatment: Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Experimental workflow for CCK-8 assay.
Western Blot for Histone Acetylation
This protocol outlines the general steps for detecting changes in histone acetylation levels.
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
-
For histone-specific analysis, perform acid extraction of histones from the nuclear pellet.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated H3K14, total H3, and other histone modifications overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify band intensities and normalize the acetylated histone levels to the total histone levels.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation:
-
Treat cells with this compound.
-
Harvest and fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
-
TUNEL Reaction:
-
Incubate the fixed and permeabilized cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP) according to the manufacturer's instructions.
-
-
Staining (for indirect methods): If using a non-fluorescently labeled dUTP, incubate with a labeled anti-BrdU antibody or streptavidin-HRP followed by a substrate.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.
-
Analysis:
-
For microscopy, visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
For flow cytometry, analyze the fluorescence intensity of the cell population.
-
Conclusion
This compound is a highly promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its specific inhibition of HBO1 and the subsequent reduction in histone H3K14 acetylation provide a clear mechanism for its potent anti-cancer activities. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other HBO1 inhibitors. Continued investigation into the downstream effects and potential combination therapies will be crucial in translating the preclinical success of this compound into effective clinical applications.
References
- 1. assaygenie.com [assaygenie.com]
- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epigentek.com [epigentek.com]
- 4. researchgate.net [researchgate.net]
- 5. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toolsbiotech.com [toolsbiotech.com]
- 7. apexbt.com [apexbt.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
The Discovery and Development of WM-3835: A First-in-Class HBO1 Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
WM-3835 is a novel, potent, and specific small-molecule inhibitor of histone acetyltransferase binding to ORC1 (HBO1), also known as lysine acetyltransferase 7 (KAT7) or MYST2. As a first-in-class agent, this compound has demonstrated significant preclinical anti-tumor activity across a range of hematological and solid malignancies, including osteosarcoma, castration-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and B-cell acute lymphoblastic leukemia (B-ALL). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing the underlying biological pathways.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This post-translational modification is generally associated with a more open chromatin structure, leading to transcriptional activation. HBO1 is a member of the MYST family of HATs and is the catalytic subunit of multiprotein complexes that primarily acetylate histone H3 at lysine 14 (H3K14ac) and various lysine residues on histone H4. Dysregulation of HBO1 activity has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target.
This compound, with the chemical name N'-(4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carbonyl)-3-hydroxybenzenesulfonohydrazide, emerged from a chemical scaffold designed to inhibit MYST-family acetyltransferases. It acts as a competitive inhibitor of acetyl-CoA, thereby blocking the catalytic activity of HBO1. This inhibition leads to a reduction in histone acetylation, altered gene expression, and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of HBO1. By competing with acetyl-CoA for the binding site on the HBO1 enzyme, this compound prevents the transfer of acetyl groups to histone substrates. This leads to a global reduction in specific histone acetylation marks, most notably H3K14ac, as well as acetylation of histone H4 at lysines 5 and 12 (H4K5ac and H4K12ac).
The reduction in these activating histone marks results in the transcriptional repression of key oncogenes. For instance, in CRPC cells, this compound treatment leads to the downregulation of pro-cancerous genes such as C-C chemokine receptor type 2 (CCR2), myosin light chain kinase (MYLK), and vascular endothelial growth factor receptor 2 (VEGFR2). In osteosarcoma and AML, the inhibition of HBO1 by this compound has been shown to downregulate the expression of MYLK and Homeobox A9 (HOXA9). Furthermore, in bladder cancer, HBO1 has been implicated in the activation of the Wnt/β-catenin signaling pathway, suggesting another avenue through which its inhibition may exert anti-cancer effects.
The downstream consequences of HBO1 inhibition by this compound include cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation, migration, and invasion.
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| pNSCLC1 | Non-Small Cell Lung Cancer | ~5 | [1] |
| pPC-1 | Castration-Resistant Prostate Cancer | Significant viability reduction at 1-25 µM | [2] |
| pOS-1 | Osteosarcoma | Dose-dependent inhibition of viability (1-25 µM) | [3] |
In Vivo Efficacy: Xenograft Models
This compound has demonstrated significant anti-tumor efficacy in various preclinical xenograft models.
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Citation |
| Castration-Resistant Prostate Cancer | pPC-1 cells in nude mice | 5 mg/kg, daily i.p. for 14 days | Potent inhibition of tumor growth | [2] |
| Osteosarcoma | pOS-1 cells in SCID mice | 10 mg/kg/day, i.p. for 21 days | Potent inhibition of tumor growth | [3] |
| B-cell Acute Lymphoblastic Leukemia | NALM-6 cells in B-NDG mice | 10 mg/kg, daily i.p. for 14 days | Reduced tumor burden | [4] |
Pharmacokinetic Properties
Preclinical studies have indicated that this compound has a high in vitro metabolism and poor oral bioavailability. This has necessitated intraperitoneal administration in in vivo studies. Further optimization of its pharmacokinetic profile may be required for clinical development.[1]
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 25 µM) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: Plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined using non-linear regression analysis.[2][5]
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound or vehicle control, harvested, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., acetyl-H3K14, total H3, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][6]
Xenograft Tumor Model
-
Cell Preparation: Cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium, sometimes mixed with Matrigel.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology, western blotting).[2][7]
Mandatory Visualizations
Signaling Pathway of HBO1 Inhibition by this compound
Caption: HBO1 Inhibition Pathway by this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical Development Workflow of this compound.
Conclusion and Future Directions
This compound has emerged as a promising preclinical candidate for cancer therapy through its targeted inhibition of HBO1. The extensive in vitro and in vivo data robustly support its anti-tumor activity in a variety of cancer models. The mechanism of action, centered on the reduction of histone acetylation and subsequent downregulation of oncogenic gene expression, provides a strong rationale for its further development.
Future efforts should focus on several key areas. Firstly, the pharmacokinetic properties of this compound, particularly its high metabolism and low oral bioavailability, present a significant hurdle for clinical translation. Medicinal chemistry efforts to develop analogs with improved drug-like properties are warranted. Secondly, a more comprehensive understanding of the full spectrum of HBO1's downstream targets and signaling pathways in different cancer contexts will aid in patient selection and the identification of potential combination therapies. Finally, to date, there is no publicly available information on any clinical trials for this compound. The transition of this promising preclinical candidate into clinical evaluation will be a critical next step in determining its therapeutic potential in cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. origene.com [origene.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Impact of WM-3835 on Castration-Resistant Prostate Cancer: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical data on WM-3835, a first-in-class inhibitor of histone acetyltransferase HBO1 (KAT7/MYST2), in the context of castration-resistant prostate cancer (CRPC). The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology, with a specific focus on novel therapeutic strategies for advanced prostate cancer.
Executive Summary
Castration-resistant prostate cancer presents a significant clinical challenge due to its resistance to androgen deprivation therapy. Recent preclinical findings have identified a novel therapeutic target, HBO1, a histone acetyltransferase significantly elevated in CRPC tissues and cells.[1][2] this compound, a potent and cell-permeable inhibitor of HBO1, has demonstrated robust anti-tumor activity in CRPC models.[1][2] This document summarizes the key preclinical findings, including quantitative data on its in vitro and in vivo efficacy, detailed experimental protocols, and a visualization of its mechanism of action.
Mechanism of Action
This compound functions as a first-in-class inhibitor of HBO1.[1][2] By targeting HBO1, this compound prevents the acetylation of histones H3 and H4.[1][2] This epigenetic modification leads to the downregulation of several pro-cancerous genes, including CCR2, MYLK, VEGFR2, and OCIAD2, ultimately inhibiting CRPC cell growth and survival.[1][2] The signaling pathway is depicted below.
References
- 1. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The HBO1 Inhibitor WM-3835: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
WM-3835 is a potent and specific small-molecule inhibitor of the histone acetyltransferase HBO1 (Histone Acetyltransferase Binding to ORC1), also known as KAT7 or MYST2. Emerging research has identified this compound as a promising anti-cancer agent that exerts its effects by inducing cell cycle arrest, apoptosis, and inhibiting cell proliferation in a variety of cancer models. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates cell cycle progression, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction
The regulation of the cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The transition between different phases of the cell cycle is tightly controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Histone acetyltransferases (HATs) play a crucial role in regulating gene expression by modifying chromatin structure. HBO1, a member of the MYST family of HATs, has been implicated in the regulation of DNA replication and transcription, making it an attractive target for cancer therapy. This compound has been developed as a first-in-class inhibitor of HBO1, demonstrating significant anti-neoplastic activity in preclinical studies. This document serves as a comprehensive resource on the effects of this compound on cell cycle progression.
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
This compound consistently induces a G1-S phase cell cycle arrest in various cancer cell lines. The following tables summarize the quantitative data from key studies.
Table 1: Effect of this compound on Cell Cycle Distribution in Castration-Resistant Prostate Cancer (CRPC) Cells
| Cell Line | Treatment (Concentration, Time) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| pPC-1 | Vehicle (DMSO) | 52.1 ± 4.5 | 35.8 ± 3.9 | 12.1 ± 2.1 | [1] |
| pPC-1 | This compound (10 µM, 36 h) | 71.3 ± 5.2 | 15.4 ± 2.8 | 13.3 ± 2.5 | [1] |
Table 2: Qualitative Effect of this compound on Cell Cycle Progression in Hematological Malignancies
| Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Changes | Reference |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | G1-S Arrest | ↓ CDK4, ↑ p21 | [2] |
| REH | B-cell Acute Lymphoblastic Leukemia | G1-S Arrest | ↓ CDK4, ↑ p21 | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | G1 Arrest | Not specified | [3] |
Note: Specific quantitative data for NALM-6, REH, and OCI-AML3 cell lines were not available in the reviewed literature, however, the induction of G1-S arrest was consistently reported.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effect on the cell cycle.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. Control cells are treated with an equivalent volume of DMSO.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a representative method for analyzing cell cycle distribution.
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the indicated time.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
Western Blot Analysis
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., HBO1, H3K14ac, CDK4, p21, Cyclin D1, β-catenin) overnight at 4°C.[2]
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Molecular Mechanisms
This compound's induction of G1-S phase arrest is a consequence of its inhibitory effect on HBO1's acetyltransferase activity. This leads to a cascade of downstream events that ultimately converge on key regulators of the cell cycle.
Caption: Signaling pathway of this compound-induced G1-S arrest.
The inhibition of HBO1 by this compound leads to a decrease in the acetylation of histones H3 and H4 at specific lysine residues (H3K14, H4K8, H4K12).[2] This alteration in chromatin structure results in the transcriptional repression of HBO1 target genes, including MYLK and HOXA9.[7]
Furthermore, in B-cell acute lymphoblastic leukemia, HBO1 inhibition leads to the downregulation of CDK4 and the upregulation of the CDK inhibitor p21 (also known as WAF1/CIP1).[2] The G1-S transition is primarily driven by the activity of the Cyclin D1/CDK4 complex, which phosphorylates the retinoblastoma protein (Rb).[8] Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes required for S-phase entry. By decreasing CDK4 levels and increasing the expression of the inhibitor p21, this compound effectively reduces the activity of the Cyclin D1/CDK4 complex, leading to hypophosphorylation of Rb and subsequent cell cycle arrest in the G1 phase.[9][10]
Additionally, HBO1 has been shown to activate the Wnt/β-catenin signaling pathway.[4] Inhibition of HBO1 likely disrupts this pathway, leading to reduced expression of its downstream targets, c-Myc and Cyclin D1, which are critical for G1 progression.[11][12]
Caption: Experimental workflow for cell cycle analysis.
Conclusion
This compound is a specific inhibitor of HBO1 that effectively induces G1-S phase cell cycle arrest in various cancer cell types. This activity is mediated through the disruption of HBO1's histone acetyltransferase function, leading to the altered expression of key cell cycle regulatory proteins, including the downregulation of CDK4 and the upregulation of p21. The involvement of the Wnt/β-catenin signaling pathway further contributes to its mechanism of action. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and the broader role of HBO1 in cancer biology. Further studies are warranted to fully elucidate the complete network of signaling pathways affected by this compound and to explore its efficacy in combination with other anti-cancer agents.
References
- 1. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-catenin signaling pathway regulates asthma airway remodeling by influencing the expression of c-Myc and cyclin D1 via the p38 MAPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Cell Viability Assessment of WM-3835 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma remains a significant challenge in oncology. The WM-3835 cell line, derived from human melanoma, serves as a valuable in vitro model for studying disease mechanisms and for the preliminary screening of potential therapeutic agents. Assessing the effect of novel compounds on cell viability is a critical first step in drug discovery. This document provides a detailed protocol for determining the viability of this compound cells in response to treatment, utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3]
Key Signaling Pathway in Melanoma: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many melanomas, this pathway is constitutively active, often due to mutations in the BRAF or NRAS genes, leading to uncontrolled cell growth. Therefore, it is a primary target for therapeutic intervention.
Caption: The MAPK/ERK signaling pathway in melanoma.
Experimental Protocol: MTT Assay for this compound Cell Viability
This protocol is optimized for adherent cells, such as the this compound melanoma cell line, cultured in a 96-well plate format.
Materials and Reagents
-
This compound human melanoma cell line
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2][3]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO).[3]
-
96-well flat-bottom sterile cell culture plates
-
Test compound(s)
-
Vehicle control (e.g., DMSO or media, depending on the solvent for the test compound)
Experimental Workflow
Caption: Workflow for the this compound MTT cell viability assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture this compound cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a complete growth medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in a complete growth medium.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[1][3]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][2][3]
-
After incubation, add 150 µL of MTT solvent (e.g., DMSO or isopropanol with 0.1% NP40 and 4mM HCl) to each well to dissolve the formazan crystals.[1][3]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[2][3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[2][3]
-
Average the absorbance readings for each treatment group and the vehicle control.
-
Subtract the average absorbance of the background control (media only) from all other readings.[3]
-
Calculate the percentage of cell viability for each treatment using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of the test compound.
| Test Compound Conc. (µM) | Mean Absorbance (OD 590nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 0.852 | 0.045 | 100% |
| 0.1 | 0.835 | 0.051 | 98.0% |
| 1 | 0.768 | 0.039 | 90.1% |
| 10 | 0.541 | 0.033 | 63.5% |
| 50 | 0.213 | 0.028 | 25.0% |
| 100 | 0.102 | 0.019 | 12.0% |
| Media Blank | 0.050 | 0.005 | N/A |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Troubleshooting
-
High background readings: This may be due to contamination of the cell culture medium or excessive exposure to light. Ensure sterile techniques are used and incubate the plate in the dark.[4]
-
Low absorbance readings: This could result from a low cell number per well or insufficient incubation time for MTT reduction. Optimize cell seeding density and incubation time.
-
Incomplete dissolution of formazan crystals: Increase the shaking time or gently pipette the solvent up and down to aid dissolution.[2]
-
Interference from serum or phenol red: It is recommended to use serum-free media during the MTT incubation step to avoid interference.[2][3]
References
Application Notes: Quantifying Apoptosis Induction by WM-3835 Using a TUNEL Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
WM-3835 is a potent and specific small molecule inhibitor of the histone acetyltransferase HBO1 (KAT7 or MYST2).[1] Inhibition of HBO1 has been shown to suppress the proliferation of various cancer cells, including osteosarcoma and castration-resistant prostate cancer (CRPC), primarily by inducing apoptosis.[1][2][3][4] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. A key biochemical indicator of late-stage apoptosis is the extensive fragmentation of genomic DNA by cellular endonucleases.[5][6][7]
The Terminal deoxynucleotidyl transferase (TdT) dUTP Nick-End Labeling (TUNEL) assay is a widely used and robust method for detecting this DNA fragmentation in situ.[6][8] The assay relies on the TdT enzyme to catalyze the addition of labeled dUTPs to the 3'-hydroxyl (3'-OH) ends of cleaved DNA fragments.[6][9] This allows for the specific identification and quantification of apoptotic cells, either through fluorescence microscopy or flow cytometry.[5][7]
These application notes provide a detailed protocol for treating cultured cancer cells with this compound and subsequently quantifying the apoptotic response using a fluorescent TUNEL assay.
Mechanism of this compound-Induced Apoptosis
This compound induces apoptosis by inhibiting the enzymatic activity of HBO1.[1] HBO1 is a histone acetyltransferase that primarily acetylates H3 and H4 histones, leading to changes in chromatin structure and gene expression.[3][4] Inhibition of HBO1 leads to a downstream cascade of events culminating in the activation of the intrinsic apoptosis pathway. This process involves the activation of key executioner caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[2][3] The activation of these caspases is the primary mechanism of this compound-induced cytotoxicity.[2] The subsequent activation of endonucleases results in the DNA fragmentation detected by the TUNEL assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TUNEL assay - Wikipedia [en.wikipedia.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Apoptosis Quantification in Tissue: Development of a Semi-Automatic Protocol and Assessment of Critical Steps of Image Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for WM-3835 Treatment in EdU Incorporation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WM-3835 is a potent and specific small molecule inhibitor of the histone acetyltransferase HBO1 (KAT7).[1][2] HBO1 is a key epigenetic regulator involved in DNA replication, transcription, and repair.[3] By inhibiting HBO1, this compound disrupts histone H3 and H4 acetylation, leading to cell cycle arrest, apoptosis, and a reduction in cell proliferation in various cancer models, including osteosarcoma, castration-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[1][4][5] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
The 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay is a widely used method for quantifying cell proliferation by measuring de novo DNA synthesis. This technique offers a sensitive and robust alternative to traditional methods like BrdU assays. These application notes provide a detailed protocol for utilizing this compound in conjunction with the EdU incorporation assay to assess its anti-proliferative effects.
Mechanism of Action of this compound
This compound directly targets the acetyl-CoA binding site of HBO1, inhibiting its enzymatic activity.[2] HBO1 is a histone acetyltransferase that primarily acetylates lysine residues on histone H3 (H3K14) and histone H4 (H4K5, H4K8, and H4K12).[3] This acetylation is crucial for an open chromatin structure, facilitating DNA replication and gene transcription. By inhibiting HBO1, this compound leads to a decrease in histone acetylation, resulting in a more condensed chromatin state and the downregulation of genes essential for cell cycle progression and survival.[4] In some cellular contexts, HBO1 has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[6]
Data Presentation
The following tables summarize quantitative data from studies on this compound, providing insights into effective concentrations and treatment durations across different cancer cell lines.
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line Type | Assay | Effective Concentration | Reference |
| Castration-Resistant Prostate Cancer (pPC-1) | Viability (CCK-8) | IC50: ~6.24 µM | [7] |
| Castration-Resistant Prostate Cancer (pPC-1) | Proliferation (EdU) | 1-25 µM | [7] |
| Osteosarcoma (pOS-1) | Viability | 1-25 µM | [2] |
| Non-Small Cell Lung Cancer (pNSCLC1) | Viability (CCK-8) | IC50: ~5 µM | [8] |
| B-cell Acute Lymphoblastic Leukemia (NALM-6, REH) | Apoptosis/Cell Cycle Arrest | 2 µM | [9] |
Table 2: Documented Treatment Durations for this compound
| Cell Line Type | Effect Measured | Treatment Duration | Reference |
| Castration-Resistant Prostate Cancer (pPC-1) | Significant anti-survival effect | ≥ 48 hours | [7] |
| Castration-Resistant Prostate Cancer (pPC-1) | Cell cycle arrest (G1-S) | 36 hours | [4] |
| Osteosarcoma (pOS-1) | Viability inhibition | 24-96 hours | [2][10] |
| Osteosarcoma (pOS-1) | Apoptosis activation | 72 hours | [2][10] |
| Non-Small Cell Lung Cancer (pNSCLC1) | Significant viability reduction | 48-96 hours | [8] |
| B-cell Acute Lymphoblastic Leukemia (NALM-6, REH) | Viability inhibition | 96 hours | [9] |
| Mouse pre-B cells | Global reduction in H3K14ac | 48 hours | [5] |
Experimental Protocols
This section provides a detailed protocol for an EdU incorporation assay to assess the anti-proliferative effects of this compound.
Protocol: Measuring the Effect of this compound on Cell Proliferation using EdU Incorporation
1. Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for imaging) or appropriate culture vessels for flow cytometry
-
EdU solution (e.g., 10 mM in DMSO)
-
EdU detection kit (containing fluorescent azide, reaction buffer, and copper sulfate)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
Phosphate-buffered saline (PBS)
2. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. The optimal seeding density should be determined empirically for each cell line.
3. This compound Treatment:
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A final concentration range of 1-25 µM is a good starting point based on published data.[7] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined duration to allow this compound to exert its anti-proliferative effects. Based on existing data, a treatment time of 24 to 72 hours is recommended.[2][7][8] A time-course experiment is advised to determine the optimal treatment duration for the specific cell line and experimental goals.
4. EdU Labeling:
-
Following the this compound treatment period, add EdU to the culture medium to a final concentration of 10 µM.[1][11]
-
Incubate the cells for an additional 2 to 4 hours under standard culture conditions. The EdU incubation time should be optimized for the specific cell line's doubling time.
5. Cell Fixation and Permeabilization:
-
Carefully remove the medium containing EdU.
-
Wash the cells once with PBS.
-
Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with wash buffer.
-
Permeabilize the cells by adding the permeabilization buffer and incubating for 20 minutes at room temperature.
-
Remove the permeabilization buffer and wash the cells twice with wash buffer.
6. EdU Detection (Click Reaction):
-
Prepare the click reaction cocktail according to the manufacturer's instructions of the EdU detection kit. This typically involves mixing the fluorescent azide, reaction buffer, and copper sulfate.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with wash buffer.
7. Nuclear Staining and Imaging/Flow Cytometry:
-
Add the nuclear counterstain solution (e.g., Hoechst 33342 or DAPI) and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
For imaging, leave the final PBS wash in the wells and acquire images using a high-content imager or fluorescence microscope.
-
For flow cytometry, detach the cells using trypsin, resuspend in flow cytometry buffer, and analyze on a flow cytometer.
8. Data Analysis:
-
Imaging: Use image analysis software to count the total number of nuclei (stained with Hoechst/DAPI) and the number of EdU-positive nuclei (stained with the fluorescent azide). The percentage of proliferating cells is calculated as: (Number of EdU-positive nuclei / Total number of nuclei) x 100.
-
Flow Cytometry: Gate the cell population and quantify the percentage of EdU-positive cells.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflow.
References
- 1. EdU Incorporation To Assess Cell Proliferation and Drug Susceptibility in Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Proliferation EdU Assay for DNA Synthesis Detection [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Sequencing Treatment for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: WM-3835 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the KAT7/HBO1 inhibitor, WM-3835, in in vivo experiments. The information addresses common challenges related to its solubility and administration.
Troubleshooting Guide
Q1: My this compound is not dissolving for in vivo administration. What should I do?
A1: this compound is known to have poor aqueous solubility, which presents a significant challenge for in vivo studies. Here are several strategies to improve its dissolution:
-
Co-solvent Systems: For parenteral administration, using a mixture of solvents is often necessary. A common approach involves first dissolving this compound in an organic solvent like DMSO and then diluting it with other vehicles.
-
Surfactant-based Formulations: Incorporating surfactants can help to create stable dispersions or microemulsions, enhancing the bioavailability of poorly soluble compounds.
-
Lipid-based Formulations: For oral administration, lipid-based delivery systems can improve absorption.[1]
-
Particle Size Reduction: While more complex, reducing the particle size of the solid compound can increase its surface area and dissolution rate.[2][3]
Refer to the detailed protocols below for specific formulation examples that have been used in published studies.
Q2: I'm observing precipitation of this compound after preparing my formulation or during administration. How can I prevent this?
A2: Precipitation can occur if the drug concentration exceeds its solubility limit in the final vehicle or upon contact with physiological fluids. To mitigate this:
-
Optimize Solvent Ratios: Carefully adjust the ratios of co-solvents in your formulation. The order of mixing is also critical; always add aqueous solutions to the organic solvent concentrate of the drug slowly while vortexing.
-
Use of Surfactants and Polymers: Excipients like Tween-80, Solutol, or PEG400 can help to stabilize the formulation and prevent precipitation.[4][5]
-
Pre-warming Solutions: Gently warming the vehicle (e.g., to 37°C) before adding the this compound stock solution may help, but be cautious about the compound's stability at higher temperatures.
-
Fresh Preparations: Prepare the formulation fresh before each administration to minimize the risk of precipitation over time.
Q3: I'm not seeing the expected in vivo efficacy with my this compound formulation. What could be the issue?
A3: Lack of efficacy can be multifactorial. Besides the formulation, consider the following:
-
Poor Bioavailability: this compound has been reported to have high in vitro metabolism and poor in vivo oral exposure.[5] For oral administration, this is a significant hurdle. For intraperitoneal or intravenous routes, the formulation is key to achieving adequate systemic exposure.
-
Dosing Regimen: The dose and frequency of administration may need to be optimized. Published studies have used daily intraperitoneal injections of 5-10 mg/kg.[6][7][8]
-
Metabolism: The compound is subject to metabolism, potentially leading to rapid clearance.[5] The route of administration can influence the first-pass metabolism.
-
Target Engagement: It's crucial to confirm that the drug is reaching the target tissue and inhibiting HBO1. This can be assessed by measuring the levels of histone acetylation (e.g., H3K14ac) in tumor or surrogate tissues.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical and physical properties of this compound?
A1: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N'-(4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carbonyl)-3-hydroxybenzenesulfonohydrazide | |
| Molecular Weight | 400.42 g/mol | [9] |
| Formula | C₂₀H₁₇FN₂O₄S | [9] |
| Purity | ≥98% (HPLC) | |
| Appearance | Solid powder | [9] |
Q2: What is the known solubility of this compound in common solvents?
A2: The solubility of this compound in commonly used laboratory solvents is presented below. Note that it is practically insoluble in water.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 40.04 - 80 | 100 - 200 | [10] |
| Ethanol | 20.02 (Sparingly Soluble: 1-10 mg/ml) | 50 (Sparingly Soluble) | [6] |
| Water | Insoluble | Insoluble | [10] |
Q3: Are there any established in vivo formulation protocols for this compound?
A3: Yes, several protocols have been described in the literature. Below are detailed methodologies for preparing formulations for intraperitoneal (IP) injection.
Experimental Protocols
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution suitable for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the injection volume, a 20.8 mg/mL stock in DMSO can be prepared.[8]
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous and clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix gently but thoroughly.
-
The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This formulation should be used immediately after preparation.[10]
Protocol 2: DMSO/Corn Oil Formulation
This protocol provides a suspension for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[8]
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of corn oil to the DMSO stock.
-
Mix thoroughly by vortexing to create a uniform suspension.
-
The final concentration of DMSO in this formulation is 10%.
-
Ensure the suspension is well-mixed immediately before administration.
Protocol 3: PEG400/Solutol Formulation for Oral Gavage
This formulation was used for oral administration in mice, although it resulted in poor exposure.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Solutol HS 15 (Macrogol 15 hydroxystearate)
Procedure:
-
Prepare a vehicle of 20% PEG400 and 10% Solutol in an appropriate aqueous carrier (e.g., water or saline).
-
Suspend the this compound powder in the vehicle to the desired concentration (e.g., for a 100 mg/kg dose).
-
Ensure the suspension is homogeneous before administration by oral gavage.[5]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow: In Vivo Study
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Understanding WM-3835 Activity in HBO1 Knockout Models
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the experimental behavior of the HBO1 inhibitor, WM-3835, particularly in the context of HBO1 knockout (KO) cell lines.
Frequently Asked Questions (FAQs)
Q1: Why is our HBO1 inhibitor, this compound, showing no effect in our HBO1 knockout (KO) cell line?
A: This is the expected result. This compound is a highly specific inhibitor of the histone acetyltransferase HBO1 (also known as KAT7 or MYST2).[1][2][3] Its mechanism of action involves directly binding to the acetyl-CoA binding site of the HBO1 protein, thereby inhibiting its catalytic activity.[1][4] In a knockout cell line where the HBO1 protein is absent, this compound has no target to bind to, and therefore, its cellular effects are nullified.[2]
Q2: What is the primary function of HBO1 that this compound inhibits?
A: HBO1 is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression.[5][6][7][8] It primarily acetylates histone H3 at lysine 14 (H3K14ac) and multiple lysine residues on histone H4 (H4K5, H4K8, H4K12).[6][9][10] This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[6] HBO1 is involved in various cellular processes, including DNA replication, gene transcription, and DNA repair.[6][7][8][10]
Q3: What are the expected effects of this compound in cells that express HBO1?
A: In HBO1-proficient cells, particularly cancer cells where HBO1 is often overexpressed, this compound has been shown to:
-
Inhibit cell proliferation and viability.[1][2][5][11][12][13][14]
-
Cause cell cycle arrest, typically at the G1-S phase transition.[11]
-
Reduce the levels of histone H3 and H4 acetylation.[1][11][14]
-
Downregulate the expression of HBO1 target genes, which are often involved in cancer progression.[1][11][14]
Q4: We are not observing any cytotoxicity with this compound in our HBO1-low normal cell line. Is this expected?
A: Yes, this is an expected outcome. The anti-cancer efficacy of this compound is primarily dependent on the inhibition of HBO1.[2] In non-cancerous cells with low endogenous HBO1 expression, the cytotoxic effects of this compound are minimal.[1][2] This selectivity is a key feature of targeted therapies like this compound.
Troubleshooting Guide
Issue: this compound is inactive in our experimental cell line.
Troubleshooting Steps:
-
Confirm HBO1 Expression: The primary reason for this compound inactivity is the absence or very low expression of its target, HBO1.
-
Action: Perform Western blotting or quantitative real-time PCR (qPCR) to verify the HBO1 protein and mRNA expression levels in your cell line. Compare these levels to a positive control cell line known to express HBO1.
-
-
Verify Compound Integrity: Ensure that the this compound compound is active and used at the correct concentration.
-
Assess Cell Line Identity: Confirm the identity and genetic background of your cell line.
-
Action: Use short tandem repeat (STR) profiling to authenticate your cell line and ensure it has not been misidentified or contaminated.
-
Quantitative Data Summary
The following tables summarize the typical effects of this compound on cancer cell lines expressing HBO1.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Reduction in Viability (%) | Reference |
| pOS-1 (Osteosarcoma) | 1 - 25 | 24 - 96 | Concentration-dependent | [1] |
| pPC-1 (Prostate Cancer) | 1 - 25 | Not Specified | Dose-dependent | [11] |
| pNSCLC1 (NSCLC) | 5 | 48 - 96 | Time-dependent, IC50 ~5µM | [14] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observation | Reference |
| pOS-1 (Osteosarcoma) | 5 | 72 | Significant increase in TUNEL-positive nuclei | [1] |
| pPC-1 (Prostate Cancer) | 10 | Not Specified | Increased TUNEL-positive nuclei | [11] |
| pNSCLC1 (NSCLC) | Not Specified | Not Specified | Increased TUNEL-positive nuclei | [14] |
Experimental Protocols
Protocol 1: Western Blot for HBO1 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HBO1 (e.g., from Abcam or similar reputable vendor) overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, 96 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and the experimental logic for its inactivity in HBO1 KO cells.
Caption: Mechanism of this compound action in HBO1-expressing cells.
Caption: Rationale for this compound inactivity in HBO1 KO cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma [thno.org]
- 6. Multifunctional acyltransferase HBO1: a key regulatory factor for cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering structure, function and mechanism of lysine acetyltransferase HBO1 in protein acetylation, transcription regulation, DNA replication and its oncogenic properties in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multifunctional acyltransferase HBO1: a key regulatory factor for cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HBO1, a MYSTerious KAT and its links to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thno.org [thno.org]
- 14. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing WM-3835 Incubation Time for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2). Here you will find troubleshooting guides and frequently asked questions to help optimize your experimental protocols for the most effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets Lysine Acetyltransferase 7 (KAT7), also known as MYST2 or HBO1.[1][2] It functions by binding directly to the acetyl-CoA binding site of HBO1, thereby inhibiting its histone acetyltransferase activity.[3] This inhibition leads to a reduction in the acetylation of histone H3 and H4, which in turn downregulates the expression of various pro-cancerous genes, ultimately suppressing cell proliferation and inducing apoptosis in susceptible cancer cell lines.[4]
Q2: What is the optimal incubation time for this compound to observe a significant effect?
A2: The optimal incubation time for this compound is cell-line dependent and is also influenced by the experimental endpoint being measured. Generally, a significant anti-proliferative or pro-apoptotic effect is observed after 48 to 96 hours of continuous incubation.[3][5] For instance, in pOS-1 osteosarcoma cells, a time-dependent inhibition of cell viability was noted, with significant effects apparent after at least 48 hours.[3] Similarly, in primary castration-resistant prostate cancer (CRPC) cells and non-small cell lung cancer (NSCLC) cells, significant viability reduction was observed between 48 and 96 hours of treatment.[5] Short-term effects on histone acetylation, however, can be detected much earlier, for example, a robust decrease in H3K14 acetylation was observed in primary CRPC cells after just 4 hours of treatment with 10 µM this compound.
Q3: What concentrations of this compound are typically used in cell culture experiments?
A3: The effective concentration of this compound varies between different cancer cell types. Most in vitro studies have utilized a concentration range of 1 µM to 25 µM.[3] For example, in primary CRPC cells, this compound showed a dose-dependent decrease in viability, with significant effects observed at concentrations of 1-25 µM. A concentration of 10 µM was frequently used in these cells to elicit a robust anti-cancer activity. In NSCLC cells, 5 µM this compound was sufficient to induce significant anti-cancer activity.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the known downstream targets and signaling pathways affected by this compound?
A4: this compound, by inhibiting HBO1, primarily affects histone acetylation, leading to downstream changes in gene expression. Specifically, it has been shown to decrease the acetylation of H3K14, H4K5, and H4K12. This leads to the downregulation of several pro-cancerous genes, including CCR2, MYLK, VEGFR2, and OCIAD2.[4] In B-cell acute lymphoblastic leukemia cells, this compound has been shown to decrease the expression of β-catenin at both the mRNA and protein levels, thereby inhibiting the Wnt/β-catenin signaling pathway.[6]
Troubleshooting Guides
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Incubation time is too short. | The anti-proliferative effects of this compound are often time-dependent and may not be significant until after 48-96 hours of incubation.[3][5] Extend the incubation period and perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line. |
| Drug concentration is too low. | The sensitivity to this compound can vary between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cells. |
| Cell seeding density is not optimal. | High cell density can mask the inhibitory effects of the compound. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| The cell line is resistant to HBO1 inhibition. | Some cell lines may have intrinsic resistance mechanisms. Confirm the expression and activity of HBO1 in your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| Compound instability. | Ensure proper storage and handling of the this compound stock solution to maintain its activity. Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent results in Western blot analysis of histone acetylation.
| Possible Cause | Suggested Solution |
| Suboptimal protein extraction. | Use a lysis buffer containing histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate) and protease inhibitors to preserve the acetylation state of histones during extraction.[7] |
| Poor antibody quality. | Use antibodies that are validated for detecting specific histone acetylation marks. Run appropriate controls, such as lysates from cells treated with a known HDAC inhibitor, to confirm antibody performance. |
| Inefficient protein transfer. | Histones are small proteins and may pass through standard nitrocellulose membranes. Use a membrane with a smaller pore size (e.g., 0.2 µm) and optimize transfer conditions (time and voltage) to ensure efficient transfer.[6][8] |
| Loading control issues. | Total histone H3 or H4 is often used as a loading control for histone modification studies. Ensure that the expression of your chosen loading control is not affected by this compound treatment. |
Data Presentation
Table 1: Summary of Effective this compound Concentrations and Incubation Times in Various Cancer Cell Lines
| Cell Line Type | Concentration Range | Incubation Time | Observed Effects | Reference |
| Osteosarcoma (pOS-1) | 1-25 µM | 24-96 hours | Inhibition of cell viability, induction of apoptosis. | [3] |
| Castration-Resistant Prostate Cancer (Primary cells) | 1-25 µM | ≥ 48 hours | Inhibition of cell viability, proliferation, and migration; induction of apoptosis. | |
| Non-Small Cell Lung Cancer (Primary and immortalized cells) | 5 µM | 48-96 hours | Inhibition of cell viability and proliferation; induction of apoptosis. | [5] |
| Acute Myeloid Leukemia | 1 µM | Not specified | Inhibition of proliferation. | [7] |
| B-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | Decreased β-catenin expression. | [6] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Drug Treatment: Add 10 µL of various concentrations of this compound to the wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[2][9]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][9]
Western Blot for Histone Acetylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a buffer containing protease and HDAC inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the proteins on a high-percentage (e.g., 15%) SDS-PAGE gel to resolve the small histone proteins.[8]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane.[6][8]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K14) and a loading control (e.g., anti-total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Apoptosis Assay (TUNEL)
-
Cell Preparation: Culture and treat cells with this compound on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[4]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP for 60 minutes at 37°C in a humidified chamber, protected from light.[4][5]
-
Staining: If using a fluorescent label, counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.[10]
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 10. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
potential resistance mechanisms to WM-3835
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2).[1][2][3][4] The information provided is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly targets the acetyl-CoA binding site of HBO1 (Histone Acetyltransferase Binding to ORC1), also known as KAT7 or MYST2.[2][3] By inhibiting HBO1's catalytic activity, this compound prevents the acetylation of histone H3 and H4 at specific lysine residues, such as H3K14.[5] This leads to the downregulation of HBO1-dependent gene expression, resulting in cell cycle arrest, inhibition of proliferation and migration, and induction of apoptosis in susceptible cancer cell lines.[1][5][6][7]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated anti-tumor activity in various preclinical cancer models, including osteosarcoma, non-small cell lung cancer, castration-resistant prostate cancer, and acute myeloid leukemia.[1][5][6][8]
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific clinical data on this compound resistance is limited, potential mechanisms can be extrapolated from resistance patterns observed with other targeted therapies, such as BRAF inhibitors.[9][10][11][12][13][14] These may include:
-
Target Modification: Mutations in the KAT7 gene that alter the drug-binding site, preventing this compound from inhibiting HBO1 activity.
-
Target Amplification: Increased copy number of the KAT7 gene, leading to higher HBO1 protein levels that overcome the inhibitory effect of the drug.
-
Bypass Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, rendering the cells less dependent on HBO1 activity. This could involve the upregulation of other histone acetyltransferases or activation of pro-survival pathways like PI3K/AKT or Wnt/β-catenin.[15][16][17]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Epigenetic Reprogramming: Global changes in the epigenetic landscape that compensate for the loss of HBO1-mediated acetylation.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Reduced or Loss of this compound Efficacy in Long-Term Cell Culture
-
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cells alongside the parental, sensitive cell line to confirm a shift in the IC50 value.
-
Sequence the Target: Isolate genomic DNA from resistant and parental cells and sequence the KAT7 gene to identify potential mutations in the drug-binding domain.
-
Assess Target Expression: Analyze HBO1 protein levels via Western blot and KAT7 gene copy number via qPCR or FISH to check for target amplification.
-
Investigate Bypass Pathways: Use phospho-protein arrays or Western blotting to screen for the activation of known survival pathways (e.g., p-AKT, p-ERK, β-catenin).
-
-
-
Possible Cause 2: Compound Instability.
-
Troubleshooting Steps:
-
Check Compound Storage: Ensure this compound is stored as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.[2]
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
-
Issue 2: High Variability in Experimental Replicates
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Properly resuspend cells before seeding to ensure a uniform cell number across all wells.
-
Optimize Seeding Density: Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during the experiment.
-
-
-
Possible Cause 2: Inaccurate Drug Concentration.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of the drug.
-
Thorough Mixing: Ensure the drug is thoroughly mixed in the culture medium before adding it to the cells.
-
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in sensitive and resistant cell lines, illustrating a typical shift observed upon the development of resistance.
| Cell Line | Treatment | IC50 (µM) | Fold Change in Resistance |
| pOS-1 (Parental) | This compound | 5 | - |
| pOS-1-R (Resistant) | This compound | 50 | 10 |
| NCI-H1299 (Parental) | This compound | 4.5 | - |
| NCI-H1299-R (Resistant) | This compound | 60 | 13.3 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial Treatment: Culture the parental cancer cell line in the presence of this compound at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in the culture medium.
-
Clonal Selection: After several months of continuous culture in the presence of a high concentration of this compound, isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Expand the clones and confirm their resistance by performing a dose-response assay and comparing the IC50 value to the parental cell line.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., HBO1, p-AKT, AKT, p-ERK, ERK, β-catenin, and a loading control like GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HBO1-mediated histone acetylation.
Caption: Potential mechanisms of acquired resistance to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 5. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acquired resistance and clonal evolution in melanoma during BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of WM-3835 and WM-1119 Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent histone acetyltransferase (HAT) inhibitors, WM-3835 and WM-1119. By examining their distinct mechanisms of action, biochemical potency, and cellular and in vivo effects, this document aims to equip researchers with the necessary information to select the appropriate tool compound for their specific research needs in the field of epigenetics and cancer therapy.
Introduction to this compound and WM-1119
This compound is a potent and highly specific inhibitor of HBO1 (Histone Acetyltransferase Binding to ORC1), also known as KAT7 or MYST2.[1][2] It directly binds to the acetyl-CoA binding site of HBO1, leading to the inhibition of histone H3 and H4 acetylation.[1] This inhibition has been shown to induce apoptosis and suppress proliferation, migration, and invasion in various cancer models, including osteosarcoma, castration-resistant prostate cancer, and acute myeloid leukemia (AML).[1][3]
WM-1119 is a highly potent and selective inhibitor of KAT6A (Lysine Acetyltransferase 6A), also known as MOZ.[4] It demonstrates significant selectivity for KAT6A over other HATs, including KAT5 and KAT7.[4][5] The primary mechanism of action for WM-1119 involves the induction of cell cycle exit and cellular senescence without causing DNA damage, ultimately leading to the arrest of tumor progression, particularly in lymphoma models.[6][7]
Head-to-Head Comparison of Biochemical and Cellular Activity
A direct comparison of this compound and WM-1119 reveals key differences in their biochemical potency and cellular effects. While both are potent inhibitors of their respective targets, their selectivity profiles and impact on specific histone marks differ significantly.
| Parameter | This compound | WM-1119 | Reference |
| Primary Target | HBO1 (KAT7) | KAT6A | [1][4] |
| Biochemical IC50 (HBO1/KAT7) | Potent (exact value not specified in direct comparison) | Less potent against KAT7 | [8] |
| Biochemical IC50 (KAT6A) | Less potent against KAT6A | 0.25 µM (in lymphoma cells) | [4][8] |
| Binding Affinity (Kd) for KAT6A | Not specified in direct comparison | 2 nM | [4] |
| Binding Affinity (Kd) for KAT7 | Potent (exact value not specified in direct comparison) | 0.5 µM | [4] |
| Cellular H3K14ac Inhibition | Potent | Less potent | [8] |
Efficacy in Preclinical Models
The anti-cancer efficacy of both this compound and WM-1119 has been demonstrated in a range of in vitro and in vivo preclinical models.
This compound Efficacy
In Vitro Studies:
-
Osteosarcoma: this compound inhibits cell viability, proliferation, migration, and invasion, and induces apoptosis in osteosarcoma cell lines.[1]
-
Castration-Resistant Prostate Cancer (CRPC): It potently inhibits cell viability, proliferation, and migration, and provokes apoptosis in primary human CRPC cells.[3]
-
Acute Myeloid Leukemia (AML): this compound reduces H3K14ac levels and inhibits the growth and viability of AML cell lines.[2]
In Vivo Studies:
-
Osteosarcoma Xenografts: Intraperitoneal injection of this compound potently inhibits the growth of osteosarcoma xenografts in SCID mice.[1]
-
CRPC Xenografts: Daily intraperitoneal injections of this compound significantly hindered the growth of pPC-1 xenografts in nude mice with no apparent toxicity.[3]
-
B-cell Acute Lymphoblastic Leukemia (B-ALL) Xenografts: In a tail vein injection model using NALM-6 cells, this compound treatment reduced tumor burden in the spleen and bone marrow of B-NDG mice.[9]
WM-1119 Efficacy
In Vitro Studies:
-
Lymphoma: WM-1119 inhibits the proliferation of EMRK1184 lymphoma cells with an IC50 of 0.25 µM and induces a senescence phenotype.[4]
-
KAT6A-rearranged AML: The inhibitor completely abrogated the proliferative and clonogenic potential of KAT6A-rearranged AML cells.[10]
In Vivo Studies:
-
Lymphoma Model: WM-1119 treatment arrests the progression of lymphoma in mice, leading to a substantial reduction in tumor burden and spleen weight.[11] The compound is reported to have increased bioavailability compared to earlier generation KAT6A/B inhibitors.[6][7]
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or WM-1119 for 24 to 96 hours. A vehicle control (e.g., DMSO) should be included.
-
Assay: Add a viability reagent (e.g., CCK-8, MTT) to each well and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
For specific details on cell lines and treatment durations for this compound, refer to studies on CRPC where pPC-1 cells were treated with 1-25 µM for up to 96 hours.[3]
In Vivo Xenograft Studies (General Protocol)
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 7.5 x 10^6 pPC-1 cells for CRPC models) into the flanks of immunocompromised mice (e.g., nude or SCID mice).[3]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., ~100 mm³).
-
Treatment: Administer this compound or WM-1119 via an appropriate route (e.g., intraperitoneal injection). Dosing regimens can vary, for example, this compound has been administered daily at 5 mg/kg for 14 days.[3]
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., weight, immunohistochemistry, Western blotting).
For the WM-1119 lymphoma model, EMRK1184 lymphoma cells expressing luciferase can be used to monitor tumor growth via bioluminescence imaging.[11]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits HBO1, leading to reduced histone acetylation and downstream anti-cancer effects.
Caption: WM-1119 inhibits KAT6A, inducing senescence and arresting tumor growth.
Caption: A typical workflow for assessing the in vivo efficacy of anti-cancer compounds.
Conclusion
This compound and WM-1119 are valuable chemical probes for studying the roles of HBO1 and KAT6A in cancer biology, respectively. This compound demonstrates broad anti-proliferative and pro-apoptotic effects across various solid and hematological malignancies. In contrast, WM-1119 exhibits a more specific mechanism of inducing cellular senescence, with proven efficacy in lymphoma models. The choice between these two inhibitors will largely depend on the specific research question, the cancer type under investigation, and the desired cellular outcome. The provided data and protocols should serve as a comprehensive resource for designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting these distinct histone acetyltransferases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WM 3835 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 3. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. research.monash.edu [research.monash.edu]
- 7. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small inhibitor WM-1119 effectively targets KAT6A-rearranged AML, but not KMT2A-rearranged AML, despite shared KAT6 genetic dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the On-Target Effects of WM-3835: A Comparative Guide Using CRISPR and Other Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of WM-3835, a selective inhibitor of the lysine acetyltransferase HBO1 (KAT7). We will explore the use of CRISPR-Cas9 technology as a primary validation tool and compare its performance with alternative biochemical and biophysical approaches. Experimental data is presented to support the comparison, and detailed protocols for key experiments are provided.
Introduction to this compound and On-Target Validation
This compound is a potent and specific small molecule inhibitor of HBO1, a histone acetyltransferase that plays a crucial role in the regulation of gene expression through the acetylation of histone H3 and H4 tails, particularly at H3K14.[1][2] Dysregulation of HBO1 activity has been implicated in various cancers, including osteosarcoma, acute myeloid leukemia (AML), and castration-resistant prostate cancer (CRPC), making it an attractive therapeutic target.[2][3]
Validating that a compound like this compound exerts its cellular effects through the specific inhibition of its intended target is a critical step in drug development. On-target validation provides confidence in the mechanism of action and helps to distinguish between intended therapeutic effects and off-target toxicities. This guide focuses on robust methods for confirming the on-target activity of this compound.
Comparison of this compound with Other Lysine Acetyltransferase (KAT) Inhibitors
A key aspect of characterizing a specific inhibitor is to compare its potency and selectivity against other compounds targeting the same or similar enzyme families. The following table summarizes the quantitative data for this compound and other known KAT inhibitors.
| Inhibitor | Target(s) | IC50 / Ki / Kd | Reference(s) |
| This compound | HBO1 (KAT7) | IC50: ~5 µM (in some cell lines) | [4] |
| WM-1119 | KAT6A | IC50: 0.25 µM; Kd: 2 nM | [5][6][7][8] |
| C646 | p300/CBP | Ki: 400 nM; IC50: 1.6 µM | [9][10][11][12][13] |
| Anacardic Acid | p300, PCAF | IC50: ~8.5 µM (p300), ~5 µM (PCAF) | [14][15][16][17] |
| Garcinol | p300, PCAF | IC50: ~7 µM (p300), ~5 µM (PCAF) | [18][19][20][21] |
Note: IC50, Ki, and Kd values can vary depending on the assay conditions and cell type used.
Validating On-Target Effects of this compound using CRISPR-Cas9
The most definitive method to validate the on-target effects of an inhibitor is to demonstrate a loss of its activity in cells where the target protein has been genetically removed. The CRISPR-Cas9 system is a powerful tool for creating knockout cell lines with high precision.
Experimental Workflow
The general workflow for validating this compound's on-target effects using CRISPR-Cas9 involves generating an HBO1 knockout (KO) cell line and comparing the phenotypic and molecular effects of this compound in these cells versus the wild-type (WT) parental cell line. A rescue of the inhibitor's effect in the KO cells provides strong evidence for on-target activity.
Expected Outcomes
| Cell Line | Treatment | Expected Phenotypic Effect | Expected Molecular Effect (H3K14ac levels) |
| Wild-Type | This compound | Decreased cell viability, increased apoptosis | Decreased |
| HBO1 Knockout | This compound | No significant change in cell viability or apoptosis | Already low, no further decrease |
A lack of response to this compound in the HBO1 knockout cells strongly indicates that the drug's effects are mediated through its interaction with HBO1.
Alternative Methodologies for On-Target Validation
While CRISPR-Cas9 provides the gold standard for genetic validation, other biochemical and biophysical methods can provide complementary evidence of on-target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
An upward shift in the melting curve of HBO1 in the presence of this compound indicates direct target engagement.
Kinome Profiling
To assess the selectivity of this compound, kinome profiling can be employed. This technique measures the interaction of the compound with a large panel of kinases. A highly selective inhibitor will show strong interaction with its intended target (or in this case, the intended enzyme class) and minimal interaction with other kinases.
The results would ideally show a high affinity of this compound for HBO1 with little to no binding to other kinases, confirming its selectivity.
In Vitro Histone Acetyltransferase (HAT) Assay
A direct biochemical assay can be used to measure the enzymatic activity of HBO1 in the presence and absence of this compound. This confirms that this compound directly inhibits the catalytic function of its target.
A dose-dependent decrease in histone acetylation with increasing concentrations of this compound demonstrates direct enzymatic inhibition.
Experimental Protocols
CRISPR-Cas9 Mediated HBO1 Knockout
-
sgRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the HBO1 gene to induce frameshift mutations. Clone the sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the target cell line with the Cas9/sgRNA expression plasmid using a suitable transfection reagent.
-
Single-Cell Cloning: Two days post-transfection, seed the cells into 96-well plates at a density of a single cell per well to isolate clonal populations.
-
Expansion and Screening: Expand the single-cell clones and screen for HBO1 knockout by Western blot analysis.
-
Genotype Confirmation: Confirm the knockout at the genomic level by Sanger sequencing of the targeted region to identify the specific insertions or deletions (indels).
Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either this compound (at a concentration known to be effective) or vehicle (e.g., DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble HBO1 by Western blotting using an HBO1-specific antibody.
In Vitro Histone Acetyltransferase (HAT) Assay (Colorimetric)
-
Reaction Setup: In a 96-well plate, add recombinant human HBO1 enzyme, a histone H3 or H4 peptide substrate, and HAT assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the wells.
-
Initiate Reaction: Start the reaction by adding Acetyl-CoA.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Stop the reaction and measure the amount of acetylated histone product using a colorimetric detection reagent that reacts with the free CoA produced during the reaction. Read the absorbance at the appropriate wavelength.
Conclusion
Validating the on-target effects of a specific inhibitor like this compound is paramount for its development as a therapeutic agent. This guide has outlined a multi-faceted approach, with CRISPR-Cas9-mediated gene knockout serving as the most definitive method. By demonstrating a loss of this compound's activity in HBO1 knockout cells, researchers can confidently attribute its cellular effects to the inhibition of its intended target. Complementary techniques such as CETSA, kinome profiling, and in vitro HAT assays provide further layers of evidence for direct target engagement and selectivity. The combination of these methodologies offers a robust framework for the on-target validation of this compound and other targeted therapies.
References
- 1. WM 3835 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WM 1119 | Histone Acetyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 8. Probe WM-1119 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Anacardic acid | HAT inhibitor | Hello Bio [hellobio.com]
- 16. Anacardic acid | HAT inhibitor | Probechem Biochemicals [probechem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. adooq.com [adooq.com]
- 19. Garcinol | CAS:78824-30-3 | Promotes expansion of human HSCs; PCAF/p300 HAT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Garcinol - Focus Biomolecules [mayflowerbio.com]
WM-3835 Demonstrates Potent Anti-Tumor Efficacy Over Vehicle Control in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the investigational HBO1 inhibitor, WM-3835, against vehicle control in various animal models of cancer. The data presented is collated from peer-reviewed preclinical studies, offering insights into its therapeutic potential and mechanism of action.
This compound is a first-in-class, potent, and specific small molecule inhibitor of Histone Acetyltransferase HBO1 (also known as KAT7 or MYST2).[1][2] By directly binding to the acetyl-CoA binding site of HBO1, this compound prevents the acetylation of histones H3 and H4.[1][3] This epigenetic modification plays a crucial role in gene expression, and its inhibition by this compound leads to the downregulation of several pro-cancerous genes, ultimately inducing apoptosis and inhibiting tumor cell proliferation, migration, and invasion.[1][2][4]
In Vivo Efficacy of this compound: A Tabular Summary
Animal studies across various cancer types have consistently demonstrated the anti-tumor activity of this compound when compared to a vehicle control. The following tables summarize the quantitative outcomes from these key preclinical xenograft studies.
Osteosarcoma (OS) Xenograft Model
| Parameter | Vehicle Control | This compound Treatment | Cancer Cell Line | Animal Model | Reference |
| Dosing Regimen | N/A | 10 mg/kg/day, i.p. for 21 days | pOS-1 | SCID Mice | [1] |
| Tumor Growth | Uninhibited | Potently inhibited | pOS-1 | SCID Mice | [1] |
Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
| Parameter | Vehicle Control ("Veh") | This compound Treatment | Cancer Cell Line | Animal Model | Reference |
| Dosing Regimen | N/A | 5 mg/kg/day, i.p. for 14 consecutive days | pPC-1 | Nude Mice | [2] |
| Tumor Volume | Significantly higher | Remarkably lower | pPC-1 | Nude Mice | [2] |
| Tumor Weight (at Day 42) | Significantly higher | Significantly lighter | pPC-1 | Nude Mice | [2] |
| Toxicity | No apparent toxicities | No apparent toxicities observed | pPC-1 | Nude Mice | [2] |
| Mouse Body Weight | No significant difference | No significant difference | pPC-1 | Nude Mice | [2] |
Mechanism of Action and Experimental Workflow
To visually represent the underlying biological processes and the experimental design of the cited studies, the following diagrams have been generated.
Caption: this compound inhibits HBO1, leading to reduced histone acetylation and suppressed tumor growth.
Caption: Typical workflow for evaluating this compound efficacy in mouse xenograft models.
Detailed Experimental Protocols
The methodologies employed in the animal studies cited provide a framework for the in vivo evaluation of this compound.
Castration-Resistant Prostate Cancer (CRPC) Model[2]
-
Animal Model: Male nude mice, weighing approximately 17.8–18.3 g, were used.[2]
-
Cell Line and Implantation: Primary human CRPC cells (pPC-1) were injected subcutaneously (7.5 × 10^6 cells per tumor) into the flanks of the mice.[2]
-
Tumor Development: Xenograft tumors were allowed to grow for 20 days until they reached a volume of approximately 100 mm³.[2]
-
Treatment Groups: Mice were randomly assigned to two groups: the this compound group and the vehicle control group.[2]
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg body weight, daily for 14 consecutive days.[2]
-
Data Collection: Tumor volumes and mice body weights were recorded weekly from Day 1 to Day 42.[2]
-
Endpoint Analysis: At Day 42, the xenograft tumors were resected and weighed.[2] Tissue lysates were also prepared for the analysis of protein and gene expression.[2]
Osteosarcoma (OS) Model[1]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice were utilized for this study.[1]
-
Cell Line and Implantation: pOS-1 osteosarcoma cells were used to establish xenografts.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 10 mg/kg/day for 21 days.[1]
-
Primary Outcome: The study aimed to evaluate the inhibition of pOS-1 xenograft growth.[1]
Concluding Remarks
The compiled data from these preclinical animal studies indicates that this compound is a promising anti-cancer agent. It effectively inhibits tumor growth in vivo across different cancer models, including osteosarcoma and castration-resistant prostate cancer, without causing apparent toxicity at therapeutic doses.[2][3] The mechanism of action, centered on the inhibition of HBO1-mediated histone acetylation, provides a clear rationale for its anti-neoplastic effects.[2][5] Further investigation into the therapeutic potential of this compound in other cancer types and in combination with other therapies is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
WM-3835: A Comparative Analysis in Diverse Cancer Landscapes
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of WM-3835, a first-in-class inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2), across various cancer types. This guide synthesizes preclinical data to offer a comprehensive overview of its mechanism of action, efficacy, and experimental protocols, alongside a comparison with alternative therapeutic strategies.
Abstract
This compound has emerged as a promising anti-cancer agent, demonstrating potent activity in preclinical models of osteosarcoma, castration-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML). By targeting HBO1, this compound disrupts histone H3 and H4 acetylation, leading to the downregulation of key oncogenes, cell cycle arrest, and apoptosis in cancer cells.[1][2][3][4][5] This guide provides a comparative analysis of this compound's performance in these malignancies, supported by experimental data and detailed methodologies to aid in the evaluation and design of future research.
Mechanism of Action: The Role of HBO1 Inhibition
This compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of HBO1, a histone acetyltransferase that plays a crucial role in gene regulation and DNA replication.[3][6] HBO1 is often overexpressed in various cancers, contributing to tumorigenesis.[3] Inhibition of HBO1 by this compound leads to a reduction in histone H3 lysine 14 acetylation (H3K14ac) and histone H4 acetylation, which in turn downregulates the expression of several pro-cancerous genes, including MYLK, HOXA9, CCR2, VEGFR2, and OCIAD2.[2][4][7] This disruption of the epigenetic landscape ultimately results in suppressed cancer cell proliferation, migration, and the induction of apoptosis.[1][2][3]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. HBO1 promotes cell proliferation in bladder cancer via activation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HBO1, a MYSTerious KAT and its links to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of WM-3835 Activity in Primary Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational HBO1 inhibitor, WM-3835, with alternative therapeutic agents, focusing on its activity in primary patient-derived cancer samples. The data presented is intended to offer an objective overview to inform preclinical research and drug development efforts.
Executive Summary
This compound is a specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2). It has demonstrated potent anti-tumor activity across a range of hematological and solid malignancies by inducing apoptosis and inhibiting key cellular processes such as proliferation, migration, and invasion. This guide summarizes the available data on this compound's efficacy in primary patient samples of castration-resistant prostate cancer (CRPC), acute myeloid leukemia (AML), osteosarcoma, and B-cell acute lymphoblastic leukemia (B-ALL), and compares its performance with standard-of-care therapies. While direct head-to-head comparative data in primary samples is limited, this guide consolidates available findings to provide a comparative perspective.
Mechanism of Action: The HBO1 Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of HBO1, a key histone acetyltransferase. HBO1 is responsible for the acetylation of histone H3 and H4 tails, a critical epigenetic modification that regulates gene expression. By inhibiting HBO1, this compound leads to a reduction in histone acetylation, particularly at sites like H3K14, H4K5, H4K8, and H4K12. This results in the downregulation of various pro-cancerous genes, ultimately leading to cell cycle arrest, apoptosis, and a reduction in the metastatic potential of cancer cells.
Comparative Efficacy in Primary Patient Samples
The following tables summarize the available data on the activity of this compound in primary patient-derived cancer samples compared to standard-of-care agents.
Castration-Resistant Prostate Cancer (CRPC)
| Treatment Agent | Concentration/Dosage | Primary Sample Type | Efficacy Metric | Result | Citation |
| This compound | 1-25 µM | Human CRPC cells (pPC-1, pPC-2, pPC-3, pPC-4) | Viability (CCK-8) | Dose-dependent reduction in cell viability.[1] | [1] |
| 10 µM | Human CRPC cells (pPC-1) | Proliferation (EdU) | Significant inhibition of cell proliferation.[1] | [1] | |
| 10 µM | Human CRPC cells (pPC-1) | Migration (Transwell) | Significant inhibition of cell migration.[1] | [1] | |
| This compound + Docetaxel | 5 µM this compound + 15 nM Docetaxel | Human CRPC cells (pPC-1, pPC-2) | Viability / Cell Death | Significantly potentiated docetaxel-induced viability reduction and cell death.[1] | [1] |
| Enzalutamide | Not specified | Non-metastatic hormone-sensitive prostate cancer patients | PSA Progression | 46% reduction in risk of PSA progression vs. active surveillance.[2] | [2] |
| Docetaxel | Not specified | Metastatic hormone-sensitive prostate cancer patients | Overall Survival | Standard of care, often used in combination with ADT.[3] | [3] |
Acute Myeloid Leukemia (AML)
| Treatment Agent | Concentration/Dosage | Primary Sample Type | Efficacy Metric | Result | Citation |
| This compound | 1 µM | Primary AML patient cells | Clonogenic Assay | Inhibition of colony formation.[4] | [4] |
| Cytarabine (Ara-C) | 50 mg/kg | Patient-derived xenograft (PDX) | In vivo AML burden | Minor degree of selectivity for AML cells compared to whole murine bone marrow.[5] | [5] |
| Doxorubicin | 1.5 mg/kg | Patient-derived xenograft (PDX) | In vivo AML burden | 20-fold more selective against early-engrafted AML cells than whole murine bone marrow.[5] | [5] |
| Cytarabine + Doxorubicin | 50 mg/kg Ara-C + 1.5 mg/kg Doxorubicin | Patient-derived xenograft (PDX) | In vivo AML burden | Approximately 35-fold selectivity against AML cells.[5] | [5] |
Osteosarcoma
| Treatment Agent | Concentration/Dosage | Primary Sample Type | Efficacy Metric | Result | Citation |
| This compound | 5 µM | Primary human osteosarcoma cells (pOS-1, pOS-2) | Viability (CCK-8), Proliferation (EdU), Apoptosis (TUNEL) | Potent inhibition of viability and proliferation; induction of apoptosis.[6] | [6] |
| 10 mg/kg/day | pOS-1 xenograft in SCID mice | Tumor Growth | Potent inhibition of xenograft growth.[7] | [7] | |
| Doxorubicin | Not specified | Primary osteosarcoma cells | Cell Viability | Standard of care; efficacy varies among primary samples. | |
| Cisplatin | Not specified | Primary osteosarcoma cells | Cell Viability | Standard of care; efficacy varies among primary samples. |
B-Cell Acute Lymphoblastic Leukemia (B-ALL)
| Treatment Agent | Concentration/Dosage | Primary Sample Type | Efficacy Metric | Result | Citation |
| This compound | Concentration-dependent | B-ALL patient-derived primary cells | Viability | Significantly inhibited viability in a concentration-dependent manner. | |
| Blinatumomab | Not specified | Adult patients with MRD-positive B-ALL | Relapse-Free Survival (RFS) | Median RFS of 35.2 months.[8] | [8] |
| Standard of Care (Historic) | Not specified | Adult patients with MRD-positive B-ALL | Relapse-Free Survival (RFS) | Median RFS of 8.3 months.[8] | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Workflow for Cross-Validation
1. Primary Cell Culture Establishment
-
Fresh tumor tissues are obtained from consenting patients.
-
Tissues are mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cells are cultured in appropriate media supplemented with growth factors to establish primary cell cultures.
2. Cell Viability Assay (CCK-8/MTT)
-
Primary cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of this compound or comparator drugs for 24-96 hours.
-
CCK-8 or MTT reagent is added to each well and incubated.
-
The absorbance is measured using a microplate reader to determine the percentage of viable cells.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cells are treated with the test compounds for a specified duration.
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive) is quantified using flow cytometry.
4. Cell Migration Assay (Transwell Assay)
-
Primary cells are seeded in the upper chamber of a Transwell insert with a porous membrane.
-
The lower chamber contains media with a chemoattractant.
-
Cells are treated with this compound or comparator drugs.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
5. Histone Acetylation Assay (ELISA-based)
-
Histones are extracted from treated and untreated primary cells.
-
Extracted histones are coated onto microplate wells.
-
Specific antibodies against acetylated histones (e.g., anti-acetyl H3K14) are added.
-
A secondary antibody conjugated to an enzyme is used for detection.
-
The absorbance is measured, and the level of histone acetylation is quantified relative to a standard curve.
Conclusion
The available preclinical data suggests that this compound holds promise as a therapeutic agent for various cancers, demonstrating significant activity in primary patient-derived samples. Its ability to potentiate the effects of standard chemotherapy, such as docetaxel in CRPC, highlights its potential in combination therapy regimens. However, further head-to-head studies in primary patient samples are warranted to definitively establish its comparative efficacy against current standards of care. The detailed protocols and comparative data presented in this guide aim to facilitate such future investigations.
References
- 1. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Blinatumomab vs historic standard‐of‐care treatment for minimal residual disease in adults with B‐cell precursor acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of WM-3835: A Comparative Analysis of a First-in-Class HBO1 Inhibitor in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of WM-3835, a novel and potent inhibitor of histone acetyltransferase HBO1 (KAT7), against standard-of-care therapies in various cancer models. This document synthesizes available experimental data to offer an objective overview of its performance and therapeutic potential.
This compound is a cell-permeable small molecule that targets HBO1, a key enzyme involved in histone acetylation and transcriptional regulation.[1] Dysregulation of HBO1 has been implicated in the progression of several malignancies, making it an attractive therapeutic target.[2] This guide details the anti-tumor effects of this compound across castration-resistant prostate cancer (CRPC), osteosarcoma (OS), non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and B-cell acute lymphoblastic leukemia (B-ALL), presenting a comparative perspective where data is available.
Quantitative Efficacy Analysis: In Vitro and In Vivo Data
The following tables summarize the quantitative data on the efficacy of this compound and comparator drugs in various cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy of this compound – IC50 Values
| Cancer Type | Cell Line | This compound IC50 (µM) | Citation |
| CRPC | pPC-1 | ~6.24 | [2] |
| NSCLC | pNSCLC1 | ~5 | [3] |
| Osteosarcoma | pOS-1 | Not explicitly stated, but significant viability reduction observed at 1-25 µM. | [4] |
| AML | Molm13 | Effective at 1 µM | [5][6] |
Table 2: In Vitro Efficacy of Standard-of-Care Drugs – IC50 Values for Comparison
| Cancer Type | Standard of Care | Cell Line(s) | IC50 Value(s) | Citation(s) |
| CRPC | Docetaxel | LNCaP, C4-2B, PC-3 | 0.78-1.40 nM, 4.75 nM | [7][8] |
| NSCLC | Cisplatin | A549, H1299, H460 | 9-27 µM, 8.6 µM | [9][10] |
| Osteosarcoma | Doxorubicin | HOS, MG-63 | 0.102 µM | [11][12] |
| AML | Cytarabine | KG-1, HL-60, THP-1, MV4-11 | Varies (nM to µM range) | [13] |
| B-ALL | Vincristine | CEM, Jurkat | 10⁻⁷ M for 50% cell kill (1-3h exposure) | [14] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Citation |
| CRPC | pPC-1 cells in nude mice | 5 mg/kg, i.p. daily for 14 days | Potent inhibition of xenograft growth | [2] |
| Osteosarcoma | pOS-1 cells in SCID mice | 10 mg/kg/day, i.p. for 21 days | Potent inhibition of xenograft growth | [4] |
| NSCLC | A549 & primary cells in nude mice | Intratumoral AAV-shRNA for HBO1 | Hindered xenograft tumor growth | [3] |
| B-ALL | Not explicitly stated for this compound, but HBO1 knockdown inhibited tumor growth. | Not applicable | Not applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate reproducibility and further investigation.
In Vitro Cell Viability and Proliferation Assays
1. Cell Culture:
-
Cancer cell lines (e.g., pPC-1, pNSCLC1, pOS-1, AML cell lines) were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (CCK-8/MTT):
-
Cells were seeded in 96-well plates and treated with varying concentrations of this compound or standard-of-care drugs for specified durations (e.g., 24-96 hours).
-
CCK-8 or MTT reagent was added to each well, and the plates were incubated according to the manufacturer's instructions.
-
The absorbance was measured using a microplate reader to determine cell viability. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, was calculated from the dose-response curves.[2][3]
3. Proliferation Assay (EdU Incorporation):
-
Cells were treated with the compounds as described above.
-
EdU (5-ethynyl-2'-deoxyuridine) was added to the culture medium to be incorporated into newly synthesized DNA.
-
Cells were then fixed, permeabilized, and the incorporated EdU was detected by a fluorescent azide-coupling reaction.
-
The percentage of EdU-positive cells was determined by fluorescence microscopy or flow cytometry.[2]
4. Apoptosis Assay (TUNEL Staining):
-
Apoptosis was assessed by detecting DNA fragmentation using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Treated cells were fixed and permeabilized.
-
The TUNEL reaction mixture was added to label the 3'-OH ends of fragmented DNA.
-
The percentage of TUNEL-positive cells was quantified by fluorescence microscopy.[4]
In Vivo Xenograft Studies
1. Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice) were used for tumor xenograft studies. All animal experiments were conducted in accordance with approved institutional guidelines.
2. Tumor Implantation:
-
Cancer cells (e.g., pPC-1, pOS-1) were suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flanks of the mice.
3. Drug Administration:
-
Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
This compound was administered intraperitoneally (i.p.) at the specified doses and schedules. The control group received a vehicle control.[2][4]
4. Tumor Growth Measurement:
-
Tumor volume was measured periodically using calipers and calculated using the formula: (length × width²) / 2.
-
At the end of the study, the mice were euthanized, and the tumors were excised and weighed.[2]
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound, an inhibitor of HBO1 histone acetyltransferase.
Caption: A generalized workflow for evaluating the efficacy of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The HBO1 Inhibitor WM-3835: A Targeted Approach for Cancers with High HBO1 Expression
A Comparative Guide for Researchers and Drug Development Professionals
The histone acetyltransferase HBO1 (also known as KAT7 or MYST2) has emerged as a compelling therapeutic target in oncology due to its frequent overexpression in various malignancies and its role in promoting cancer cell proliferation and survival. This guide provides a comparative analysis of the novel HBO1 inhibitor, WM-3835, detailing its efficacy in cancer cell lines with differential HBO1 expression. We present supporting experimental data, detailed protocols for key assays, and a comparison with alternative therapeutic agents, offering a comprehensive resource for researchers in the field.
This compound: A Potent and Selective HBO1 Inhibitor
This compound is a small molecule inhibitor that specifically targets the catalytic activity of HBO1 by binding to its acetyl-CoA binding site.[1][2] This inhibition prevents the HBO1-mediated acetylation of histone H3 at lysine 14 (H3K14ac) and histone H4, which in turn downregulates the expression of oncogenes such as MYLK and HOXA9, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
Differential Efficacy of this compound in HBO1-High vs. HBO1-Low Cell Lines
A critical determinant of sensitivity to this compound is the expression level of its target, HBO1. Experimental data consistently demonstrates that cancer cells with high levels of HBO1 are significantly more susceptible to the cytotoxic effects of this compound than cells with low or no HBO1 expression.
In Vitro Efficacy
Studies across various cancer types, including osteosarcoma, non-small cell lung cancer (NSCLC), and castration-resistant prostate cancer (CRPC), have shown that this compound potently inhibits cell viability, proliferation, and induces apoptosis in HBO1-high cancer cell lines.[5][6] Conversely, in cells with low HBO1 expression, such as normal human osteoblasts, or in cancer cells where HBO1 has been knocked out (HBO1-KO), the cytotoxic effects of this compound are significantly diminished or completely abrogated.[4][]
Table 1: Comparative In Vitro Efficacy of this compound
| Cell Line Type | Representative Cell Lines | Effect of this compound (Typical Concentration: ~5 µM) | Reference |
| HBO1-High Cancer Cells | pOS-1, MG63, U2OS (Osteosarcoma) | Significant decrease in cell viability (IC50 ~5 µM), induction of apoptosis, inhibition of proliferation and migration. | [2][3] |
| pNSCLC1, A549, H460 (NSCLC) | Potent inhibition of cell growth and viability. | [6] | |
| pPC-1 (Prostate Cancer) | Inhibition of cell viability, proliferation, and migration; induction of apoptosis. | [5] | |
| HBO1-Low/KO Cells | Human Osteoblasts (endogenously low) | Non-cytotoxic; fails to induce apoptosis. | [4][] |
| pOS-1 HBO1-KO (engineered) | No significant reduction in viability or induction of apoptosis. | [4][] |
In Vivo Efficacy
The HBO1-dependent anti-tumor activity of this compound has been confirmed in preclinical xenograft models. Intraperitoneal administration of this compound has been shown to potently inhibit the growth of tumors derived from HBO1-high osteosarcoma and CRPC cells.[4][5] This in vivo efficacy further underscores the potential of this compound as a targeted therapy for HBO1-overexpressing cancers.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. remedypublications.com [remedypublications.com]
- 2. Cisplatin and beyond: molecular mechanisms of action and drug resistance development in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of cisplatin resistance | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A first-in-class HBO1 inhibitor this compound inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating WM-3835-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
The novel HBO1 (Histone Acetyltransferase Binding to ORC1) inhibitor, WM-3835, has emerged as a promising anti-cancer agent, demonstrating potent induction of apoptosis in various cancer cell lines, including castration-resistant prostate cancer and osteosarcoma.[1] Robust validation of this apoptotic activity is crucial for its continued development. This guide provides a comprehensive comparison of commonly used caspase assays to validate this compound-induced apoptosis, supported by experimental data and detailed protocols.
Unveiling the Apoptotic Cascade: this compound and Caspase Activation
This compound triggers the intrinsic pathway of apoptosis, a cellular self-destruction program critical for tissue homeostasis and a primary target for cancer therapeutics. Evidence points to the activation of initiator caspase-9 and executioner caspase-3 as central to the apoptotic response induced by this HBO1 inhibitor.[1] A key study in castration-resistant prostate cancer cells (pPC-1) demonstrated that treatment with 10 μM this compound robustly increased the activities of both caspase-3 and caspase-9.[1] Furthermore, the pan-caspase inhibitor Z-VAD-FMK and the specific caspase-3 inhibitor zDEVD-fmk were shown to significantly inhibit this compound-induced cell death, confirming the caspase-dependent nature of this process.[1]
Comparative Analysis of Caspase Assays
The choice of caspase assay is critical for obtaining reliable and quantifiable data. The primary methods for measuring caspase activity are colorimetric, fluorometric, and luminescent assays. Each has distinct advantages and disadvantages in terms of sensitivity, throughput, and cost.
| Assay Type | Principle | Substrate Example (Caspase-3/7) | Detection | Sensitivity | Throughput | Advantages | Disadvantages |
| Colorimetric | Cleavage of a p-nitroaniline (pNA) labeled peptide substrate, releasing the chromophore pNA. | Ac-DEVD-pNA | Spectrophotometer (405 nm) | Low | Medium | Cost-effective, simple workflow. | Lower sensitivity, potential for interference from colored compounds. |
| Fluorometric | Cleavage of a fluorophore-conjugated peptide substrate (e.g., AFC or R110), releasing the fluorescent group. | Ac-DEVD-AFC | Fluorometer | Medium | High | Higher sensitivity than colorimetric, suitable for high-throughput screening. | Potential for background fluorescence from cells and compounds. |
| Luminescent | Cleavage of a proluminescent substrate, releasing a substrate for luciferase, which in turn generates a light signal. | Z-DEVD-aminoluciferin | Luminometer | High | High | Highest sensitivity, wide dynamic range, low background. | Higher cost of reagents. |
Key Findings from this compound Studies:
-
Caspase-3 and -9 are key mediators: Treatment of castration-resistant prostate cancer cells with this compound leads to a significant increase in both caspase-3 and caspase-9 activity.[1]
-
Confirmation with inhibitors: The apoptotic effects of this compound can be attenuated by treatment with caspase inhibitors, validating the on-target activity.[1]
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for luminescent and colorimetric caspase assays, which can be adapted for the validation of this compound-induced apoptosis.
Protocol 1: Luminescent Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
This protocol is adapted for a 96-well plate format and is suitable for high-throughput analysis.
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Reagent (or equivalent)
-
Luminometer
-
Multichannel pipette
-
Cancer cells of interest (e.g., pPC-1)
-
This compound
Procedure:
-
Cell Seeding: Seed cancer cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control (DMSO). Include untreated wells as a negative control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells (medium and reagent only) from all other readings. Express the results as fold change in caspase activity relative to the vehicle-treated control.
Protocol 2: Colorimetric Caspase-9 Activity Assay
This protocol is suitable for endpoint measurements and can be performed in a 96-well plate.
Materials:
-
Clear 96-well plates
-
Caspase-9 Colorimetric Assay Kit (containing cell lysis buffer, 2x reaction buffer with DTT, and Ac-LEHD-pNA substrate)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Cancer cells of interest
-
This compound
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Lysis:
-
Pellet approximately 2-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 50 µL of cell lysate (containing 100-200 µg of protein) to the wells.
-
Add 5 µL of the Caspase-9 substrate (Ac-LEHD-pNA, 200 µM final concentration).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-9 activity by comparing the absorbance of the this compound-treated samples to the uninduced control, after subtracting the background reading from a blank well (buffer and substrate only).[2][3]
Visualizing the Pathway and Workflow
To better understand the mechanism of this compound and the experimental process, the following diagrams are provided.
Caption: this compound induced apoptosis signaling pathway.
Caption: Workflow comparison of caspase assays.
Conclusion
Validating the apoptotic effects of this compound is a critical step in its preclinical and clinical development. Caspase activity assays provide a direct and quantifiable measure of apoptosis induction. For high-throughput screening and studies requiring maximum sensitivity, luminescent caspase-3/7 assays are the recommended choice. Colorimetric assays for key caspases like caspase-9 offer a cost-effective alternative for initial validation. By selecting the appropriate assay and following robust protocols, researchers can confidently and accurately characterize the pro-apoptotic efficacy of this compound.
References
Safety Operating Guide
Navigating the Disposal of WM-3835: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of Research Chemical WM-3835
For researchers and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a procedural framework for the disposal of this compound, a potent and specific HBO1 inhibitor. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines the essential steps and best practices for the safe disposal of this and other research chemicals, grounded in established environmental health and safety protocols.
Crucial First Step: Consultation with Environmental Health and Safety (EHS)
Before proceeding with any disposal protocol, it is mandatory to contact your institution's Environmental Health and Safety (EHS) department. Your EHS office is the definitive resource for guidance on chemical waste disposal and will provide instructions that are compliant with local, state, and federal regulations. The information presented here should be considered supplementary to the specific directives of your EHS department.
General Chemical Waste Disposal Procedures
The following steps provide a general framework for the safe disposal of laboratory chemical waste.
-
Waste Identification and Characterization:
-
Waste Segregation:
-
Containerization:
-
Use appropriate, leak-proof containers that are compatible with the chemical waste.[1][5][6][7] For instance, do not store corrosive waste in metal containers.[1][8]
-
Ensure containers are in good condition and have tightly sealing caps.[1][5][7][8]
-
Do not overfill containers; a general guideline is to fill to no more than 90% capacity.[1][7]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[7][8][9]
-
The label should include the full chemical names of all constituents (no abbreviations or formulas) and their approximate concentrations or percentages.[7][8]
-
Indicate the date when the waste was first added to the container.[2][6]
-
-
Storage:
-
Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[2][5][6][7][10]
-
Ensure secondary containment is used for liquid waste to capture any potential leaks or spills.[1][10][11]
-
Keep waste containers closed at all times, except when adding waste.[1][5][7][11]
-
-
Disposal and Pickup:
Summary of Chemical Waste Categories and Disposal Routes
The following table summarizes common categories of laboratory chemical waste and their typical disposal pathways. This information is for general guidance; always follow your institution's specific protocols.
| Waste Category | Examples | General Disposal Procedure |
| Halogenated Organic Solvents | Dichloromethane, Chloroform | Collect in a designated, labeled, and sealed container for hazardous waste pickup. |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Hexanes, Toluene | Collect in a separate, designated, labeled, and sealed container for hazardous waste pickup. |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Collect in a designated, compatible (e.g., glass or coated) container. Neutralization may be permissible in some cases, but only with EHS approval. |
| Corrosive Waste (Bases) | Sodium Hydroxide, Potassium Hydroxide | Collect in a designated, compatible container. Neutralization may be permissible in some cases, but only with EHS approval. |
| Solid Chemical Waste | Contaminated labware (pipette tips, gloves), solid chemical reagents | Collect in a designated, labeled container or bag. Sharps should be in a puncture-resistant container. |
| Aqueous Waste with Heavy Metals | Solutions containing lead, mercury, etc. | Collect in a designated, labeled, and sealed container for hazardous waste pickup. |
| Reactive Chemicals | Sodium metal, Picric acid | Special handling is required. Contact EHS immediately for specific disposal instructions. |
Experimental Protocols
Detailed experimental protocols for the neutralization or deactivation of this compound are not publicly available. Any attempt to neutralize or treat this chemical waste without a validated protocol and EHS approval is strongly discouraged. The recommended procedure is to dispose of the waste in its original or a compatible container via your institution's hazardous waste management program.
Visual Guide to Chemical Waste Disposal Decision Making
The following diagram illustrates the logical workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: A flowchart illustrating the decision-making process for laboratory chemical waste disposal.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 10. Chemical Waste – EHS [ehs.mit.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
